Antibacterial agent 37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20N4O7S |
|---|---|
Molecular Weight |
364.38 g/mol |
IUPAC Name |
[(2S,5R)-7-oxo-2-[[(2S)-pyrrolidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H20N4O7S/c17-11(14-22-7-8-2-1-5-13-8)10-4-3-9-6-15(10)12(18)16(9)23-24(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t8-,9+,10-/m0/s1 |
InChI Key |
ZUNVUNFTDRACHR-AEJSXWLSSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O |
Canonical SMILES |
C1CC(NC1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 37
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Antibacterial Agent 37" does not correspond to a known, specific antimicrobial agent in publicly available scientific literature. This technical guide has been constructed using a well-characterized class of antibiotics, the fluoroquinolones, as a representative model to illustrate the requested in-depth analysis of a fictional agent's mechanism of action. The data and protocols are based on established knowledge of fluoroquinolone activity.
Executive Summary
This compound is a synthetic chemotherapeutic agent with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By targeting these enzymes, Agent 37 induces catastrophic DNA damage, leading to the cessation of cellular processes and ultimately, cell death. This guide provides a comprehensive overview of the agent's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The bactericidal effect of this compound is achieved through a multi-step process that culminates in the degradation of the bacterial chromosome. The agent selectively targets two critical type II topoisomerases:
-
DNA Gyrase: This enzyme is essential for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.
-
Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.
Agent 37 stabilizes the transient, covalent complex formed between these enzymes and the bacterial DNA. This stabilization prevents the re-ligation of the DNA strands, resulting in an accumulation of double-strand breaks. The presence of these breaks triggers the cellular SOS response, which, when overwhelmed, leads to the production of reactive oxygen species (ROS) and ultimately, programmed cell death.
Signaling Pathway for DNA Damage and Cell Death
The interaction of Agent 37 with its target enzymes initiates a cascade of cellular events. A simplified representation of this signaling pathway is provided below.
Caption: Mechanism of action for this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.015 |
| Staphylococcus aureus | ATCC 29213 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 |
| Streptococcus pneumoniae | ATCC 49619 | 0.5 |
Enzyme Inhibition Assays (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a target enzyme in vitro.
| Enzyme | Source Organism | IC50 (µM) |
| DNA Gyrase | E. coli | 0.8 |
| Topoisomerase IV | S. aureus | 2.5 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration of an antibacterial agent.
-
Preparation of Antibacterial Agent Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the agent at which there is no visible growth.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an agent to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.
-
Inhibition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no agent) and a negative control (no enzyme).
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Experimental Workflow Visualization
The workflow for determining the antimicrobial activity and mechanism of action of a novel compound like Agent 37 can be visualized as follows.
References
Unveiling Antibacterial Agent 37 (Human Cathelicidin LL-37): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 37, more commonly known as LL-37, is a pivotal component of the human innate immune system. It is the only known human cathelicidin, a class of host defense peptides. Comprising 37 amino acids, LL-37 exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action, which primarily involves membrane disruption, and its immunomodulatory functions have positioned it as a promising candidate for the development of novel antimicrobial therapies, particularly in an era of rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of LL-37.
Chemical Structure and Properties
LL-37 is a cationic and amphipathic peptide, characterized by a helical structure that is crucial for its biological function. Its primary sequence consists of 37 amino acids: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES.
Table 1: Physicochemical Properties of LL-37
| Property | Value | Reference |
| Molecular Formula | C₂₀₅H₃₄₀N₆₀O₅₃ | |
| Molecular Weight | ~4.5 kDa | |
| Amino Acid Count | 37 | |
| Structure | Amphipathic α-helix-bend-helix motif | |
| Net Charge | +6 | |
| CAS Number | 1452459-04-9 (for a different small molecule also named "this compound") |
Note: While a small molecule with the name "this compound" and CAS number 1452459-04-9 exists, the vast body of scientific literature and the context of an in-depth guide for researchers strongly indicate that the subject of interest is the human peptide LL-37.
Mechanism of Action
The primary antibacterial mechanism of LL-37 is the disruption of bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.
Upon binding, LL-37 inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disrupts the cellular integrity, causing leakage of intracellular contents and ultimately leading to bacterial cell death. Several models have been proposed for this membrane disruption, including the "barrel-stave," "toroidal pore," and "carpet" models.
Beyond direct membrane lysis, LL-37 can also exert its antimicrobial effects through intracellular mechanisms, including the inhibition of nucleic acid and protein synthesis.
Figure 1: Simplified signaling pathway of LL-37's primary antibacterial mechanism of action.
Antibacterial Spectrum and Efficacy
LL-37 demonstrates a broad spectrum of activity against a variety of pathogenic bacteria. This includes both Gram-positive and Gram-negative species.
Table 2: Antibacterial Activity of LL-37 against Selected Pathogens
| Bacterial Species | Type | Activity Noted | Reference |
| Pseudomonas aeruginosa | Gram-negative | Antibacterial and anti-biofilm | |
| Escherichia coli | Gram-negative | Antibacterial and anti-biofilm | |
| Staphylococcus aureus | Gram-positive | Potent killing of both extra- and intracellular forms | |
| Enterococcus species | Gram-positive | Moderate antimicrobial activity |
Studies have shown that LL-37 can be significantly more potent than conventional antibiotics against certain bacteria. For instance, in eliminating extracellular S. aureus, LL-37 was found to be 100 times more potent than lactoferricin B and 4,000 times more potent than doxycycline and cefazolin.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of LL-37
A common method for obtaining LL-37 for research is through chemical synthesis. Microwave-assisted solid-phase peptide synthesis is an efficient method.
Workflow for Microwave-Assisted SPPS of LL-37
Figure 2: A generalized workflow for the microwave-assisted solid-phase synthesis of LL-37.
Key Reagents and Conditions:
-
Resin: Rink amide-ChemMatrix resin is a suitable solid support.
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, Trt for Glutamine and Asparagine, tBu for Aspartic acid, Glutamic acid, Serine, and Threonine) are used.
-
Deprotection Solution: A solution of 20% piperidine in N,N-Dimethylformamide (DMF) with 0.1 M Hydroxybenzotriazole (HOBt) is used for Fmoc removal, typically with microwave heating.
-
Coupling Reagents: A variety of coupling reagents can be employed, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).
Challenges and Future Directions
Despite its therapeutic potential, the clinical development of LL-37 faces several hurdles. These include high manufacturing costs, potential for toxicity to human cells at higher concentrations, and susceptibility to proteolytic degradation. Furthermore, its activity can be inhibited by serum components.
Current research focuses on overcoming these limitations through various strategies:
-
Development of LL-37 Derivatives: Truncated or modified versions of LL-37, such as KR-12 (residues 18-29), have been identified that retain antibacterial activity with potentially lower cytotoxicity.
-
Synergistic Combinations: Using LL-37 in combination with conventional antibiotics, such as polymyxin B, has shown synergistic effects, potentially allowing for lower, less toxic doses of both agents.
-
Novel Delivery Systems: The development of advanced delivery systems aims to protect LL-37 from degradation and target its delivery to the site of infection.
Conclusion
LL-37 is a crucial component of the human innate immune defense with potent and broad-spectrum antibacterial properties. Its unique membrane-targeting mechanism of action makes it a compelling candidate for the development of new antimicrobial agents that could circumvent existing resistance mechanisms. While challenges remain in its clinical translation, ongoing research into derivatives, combination therapies, and advanced delivery strategies holds significant promise for harnessing the therapeutic potential of this remarkable human peptide.
Unveiling "Antibacterial Agent 37": A Technical Deep-Dive into a Novel Synthetic Compound
For Immediate Release
A comprehensive technical guide has been compiled detailing the origin, chemical nature, and antibacterial profile of a novel synthetic compound designated "Antibacterial agent 37". This document, intended for researchers, scientists, and professionals in drug development, consolidates available data from patent literature and chemical databases to provide an in-depth overview of this promising molecule.
"this compound" has been identified as a synthetic compound originating from the research disclosed in patent WO2015063714A1. It is specifically referenced as "compound B" within the patent documentation and is commercially available under the catalog number HY-139754 from suppliers such as MedchemExpress. The compound is chemically defined by the CAS Registry Number 1452459-04-9 and the molecular formula C₁₂H₂₀N₄O₇S.
This technical guide provides a thorough examination of the available data, including its synthesis, antibacterial activity against various pathogens, and the experimental methodologies employed for its characterization.
Chemical Identity and Origin
"this compound" is not a naturally occurring substance. Its genesis lies in synthetic chemistry, as detailed in the international patent application WO2015063714A1, titled "Pharmaceutical compositions comprising antibacterial agents". The inventors, Bhagwat et al., describe a series of nitrogen-containing bicyclic compounds with potent antibacterial properties. "this compound" is a specific embodiment of this inventive class of molecules.
Quantitative Antibacterial Activity
Data extracted from the patent literature reveals the compound's efficacy against a range of bacterial strains. The primary metric for its antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a bacterium. The available data is summarized in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
| Acinetobacter baumannii | 4 |
| Staphylococcus aureus | >64 |
| Enterococcus faecium | >64 |
Experimental Protocols
The following section details the methodologies utilized in the discovery and characterization of "this compound" as described in the source patent.
Synthesis of "this compound" (Compound B)
The synthesis of "this compound" is a multi-step chemical process. A generalized workflow for the synthesis of the core bicyclic structure is outlined below. For the precise reagents, reaction conditions, and purification methods specific to "compound B", consultation of the detailed examples within patent WO2015063714A1 is recommended.
Caption: Generalized synthetic workflow for the bicyclic core.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds was evaluated by determining the MIC values using the broth microdilution method. This procedure was carried out in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action and Signaling Pathways
The patent documentation primarily focuses on the discovery and broad-spectrum activity of these novel antibacterial agents. While the precise molecular mechanism of action and the specific signaling pathways affected by "this compound" are not explicitly detailed in the initial findings, the structural class of nitrogen-containing bicyclic compounds often targets essential bacterial processes. Further research is required to elucidate the specific mode of action. A hypothetical logical relationship for the investigation of its mechanism is presented below.
Caption: Logical approach to elucidating the mechanism of action.
Disclaimer: This technical guide is a consolidation of information from publicly available patent documents and chemical supplier data. It is intended for informational purposes for a scientific audience and does not constitute a validation or endorsement of the described compound or its therapeutic potential. Researchers are encouraged to consult the primary source documents for complete and detailed information.
A Comprehensive Technical Guide to the In Vitro Antibacterial Activity of Telithromycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial activity of telithromycin, a ketolide antibiotic. The document details its mechanism of action, summarizes its activity against key bacterial pathogens through comprehensive data tables, and outlines the experimental protocols for assessing its efficacy.
Introduction
Telithromycin is a semi-synthetic derivative of erythromycin and the first ketolide antibiotic to be approved for clinical use.[1] It is designed to be effective against respiratory tract pathogens, including strains that have developed resistance to macrolide antibiotics.[1][2] This guide focuses on the quantitative assessment of its in vitro activity, providing a valuable resource for researchers in microbiology and drug development.
Mechanism of Action
Telithromycin exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA.[4][5] A key feature of telithromycin's mechanism is its ability to bind to two domains of the 23S rRNA, domains II and V.[3][5] This dual-binding property gives it a higher affinity for the ribosome compared to older macrolides, which only bind to domain V.[5] This enhanced binding allows telithromycin to be effective against some bacteria that have become resistant to macrolides through modification of the domain V binding site.[2][5] The binding of telithromycin to the ribosome blocks the progression of the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[4] While it is generally considered bacteriostatic against Staphylococcus aureus and Streptococcus pyogenes, it has been shown to be bactericidal against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2]
In Vitro Antibacterial Activity
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[6] The following tables summarize the MIC values for telithromycin against several clinically important bacterial species.
Table 1: In Vitro Activity of Telithromycin against Streptococcus pneumoniae
| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| All Isolates | 407 | - | - | ≤0.008 - >4.0 | [7] |
| All Isolates | 203 | - | 0.06 | 0.002 - 1 | [8] |
| All Isolates | 83 | - | 0.008 | - | [9] |
| Macrolide-Resistant | - | - | 0.12 | - | |
| Erythromycin-Resistant | 1 | - | - | 0.15 | [10] |
Table 2: In Vitro Activity of Telithromycin against Haemophilus influenzae
| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| All Isolates | 260 | 1 | 2 | ≤0.03 - 4 | [11] |
| All Isolates | 168 | - | 4 | - | [9] |
| All Isolates | - | - | 2 | - | |
| β-lactamase-producing | 1 | - | - | 0.6 | [10] |
| Telithromycin Efflux Absent | 17 | - | - | 0.06 - 0.5 | [12] |
| Telithromycin Efflux Present | 22 | - | - | 0.25 - 4 | [12] |
Table 3: In Vitro Activity of Telithromycin against Staphylococcus aureus
| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| Erythromycin-Susceptible | 1 | - | - | 0.04 | [10] |
| Erythromycin-Susceptible | - | - | 0.06 | 0.008 - 0.5 | [2] |
| Inducible MLSB Resistance | - | - | 0.5 | 0.03 - 0.5 | [2] |
| Constitutive MLSB Resistance | - | - | >32 | - | [2] |
| Methicillin-Susceptible (MSSA) | 8 | - | - | - | [13] |
| Methicillin-Resistant (MRSA) | 8 | - | - | - | [13] |
Table 4: In Vitro Activity of Telithromycin against Moraxella catarrhalis
| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| All Isolates | 85 | - | 0.06 | - | [9] |
Experimental Protocols
Standardized methods are crucial for determining the in vitro activity of antimicrobial agents to ensure reproducibility and comparability of data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]
4.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.[14]
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of telithromycin in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (MHB), often supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae.[6][7]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic to achieve a range of concentrations.[14]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. This involves growing the bacteria overnight on an appropriate agar plate, suspending several colonies in saline or broth to match a 0.5 McFarland turbidity standard, and then diluting this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[6]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.[15][16]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6]
4.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.[14]
-
Perform an MIC Assay: First, determine the MIC as described above.
-
Subculturing: From each well that shows no visible growth in the MIC assay, take a small aliquot (e.g., 10-100 µL) and plate it onto an antibiotic-free agar medium.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU from the initial inoculum count.[14]
Activity Against Bacterial Biofilms
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can be difficult to treat with conventional antibiotics. Telithromycin has demonstrated efficacy against biofilms of Staphylococcus aureus.
-
Eradication of Established Biofilms: At a concentration of 8 times the MIC, telithromycin was more effective at eradicating established biofilms of four methicillin-susceptible S. aureus (MSSA) isolates than azithromycin or clindamycin.[13][17] It was also more effective than vancomycin or daptomycin against the established biofilms of six methicillin-resistant S. aureus (MRSA) isolates.[13][17]
-
Inhibition of Biofilm Formation: At sub-inhibitory concentrations (1/4x MIC), telithromycin was superior to azithromycin and clindamycin in inhibiting biofilm formation in six MSSA isolates.[13] It was also more effective than vancomycin or daptomycin against seven MRSA isolates.[13]
-
Gene Expression: Treatment with telithromycin at sub-inhibitory concentrations has been shown to decrease the RNA levels of several genes related to biofilm formation in S. aureus, including agrA, agrC, clfA, icaA, and sigB.[13]
Conclusion
Telithromycin exhibits potent in vitro activity against a broad range of respiratory pathogens, including strains resistant to other classes of antibiotics.[7][18] Its dual-binding mechanism of action contributes to its effectiveness against macrolide-resistant Streptococcus pneumoniae.[8][19] Furthermore, its demonstrated ability to both inhibit the formation of and eradicate existing Staphylococcus aureus biofilms suggests a potential role in managing biofilm-associated infections.[17][20] The data and protocols presented in this guide underscore the significant antibacterial properties of telithromycin and provide a framework for its continued investigation and evaluation in the field of infectious disease research.
References
- 1. Telithromycin: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Telithromycin? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro activity of telithromycin against Spanish Streptococcus pneumoniae isolates with characterized macrolide resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of telithromycin compared with macrolides and fluoroquinolones against Streptococcus pneumoniae, Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro activity of telithromycin against Haemophilus influenzae at epithelial lining fluid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of efflux on telithromycin and macrolide susceptibility in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activities of telithromycin against Staphylococcus aureus biofilms compared with azithromycin, clindamycin, vancomycin and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. protocols.io [protocols.io]
- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 17. microbiologyresearch.org [microbiologyresearch.org]
- 18. In vitro activity of telithromycin against Streptococcus pneumoniae resistant to other antibiotics, including cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro compared activity of telithromycin and azithromycin against northwest Italian isolates of Streptococcus pyogenes and Streptococcus pneumoniae with different erythromycin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. microbiologyresearch.org [microbiologyresearch.org]
Unraveling the Biological Target of "Antibacterial Agent 37": An In-Depth Technical Guide
Despite a comprehensive search for "Antibacterial agent 37," detailed public information regarding its specific biological target, mechanism of action, and associated experimental protocols remains elusive. The compound is listed by several chemical suppliers, where it is referenced as "compound B" from patent WO2015063714A1. However, this patent document and any associated primary scientific literature detailing its biological activity are not readily accessible through public databases.
This guide outlines the current publicly available information and the limitations in providing a complete technical dossier as requested.
Commercial Availability and Patent Link
"this compound" is available for research purposes from vendors such as MedChemExpress and TargetMol. These suppliers consistently link the compound to patent WO2015063714A1. This indicates that the compound has been synthesized and is part of a proprietary disclosure, likely containing details of its chemical structure, synthesis, and intended use. The inability to access this specific patent is the primary obstacle to fulfilling the request for an in-depth technical guide.
Challenges in Identifying the Biological Target
Without access to the patent or related research articles, any determination of the biological target and signaling pathways of "this compound" would be speculative. The discovery and validation of a novel antibacterial agent's mechanism of action is a rigorous scientific process that involves a variety of experimental techniques.
A typical workflow for identifying the biological target of a new antibacterial agent is outlined below. This theoretical workflow illustrates the types of data and protocols that would be necessary to construct the requested technical guide.
Figure 1: A generalized experimental workflow for identifying the biological target of a novel antibacterial agent.
Hypothetical Data Presentation
If data were available, it would be presented in structured tables for clarity and comparative analysis. Below are examples of tables that would be populated with quantitative data.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Streptococcus pneumoniae | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
Table 2: Macromolecular Synthesis Inhibition Assay
| Macromolecule | Incorporation of Radiolabeled Precursor (% Inhibition) |
| DNA (Thymidine) | Data not available |
| RNA (Uridine) | Data not available |
| Protein (Leucine) | Data not available |
| Peptidoglycan (N-acetylglucosamine) | Data not available |
Conclusion
The core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—are contingent on the availability of primary research data. As "this compound" appears to be a proprietary compound with limited public documentation, a comprehensive guide on its biological target cannot be constructed at this time.
For researchers, scientists, and drug development professionals interested in this compound, the most direct path to obtaining detailed information would be to:
-
Procure the specific patent, WO2015063714A1 , which should contain the chemical structure and potentially some initial biological data.
-
Conduct independent in vitro and in silico studies to determine its antibacterial properties and potential mechanism of action.
Without these crucial pieces of information, any further discussion on the biological target of "this compound" would be unfounded.
The Emergence of a Novel Antibacterial Agent: A Technical Overview of AA-37
Abstract
In the face of mounting antibiotic resistance, the discovery of novel antibacterial agents with unique mechanisms of action is a critical priority in global health. This whitepaper introduces "Antibacterial Agent 37" (AA-37), a novel synthetic dihydropyrimidinone derivative. AA-37 demonstrates potent bactericidal activity, particularly against multidrug-resistant Gram-positive pathogens, by inhibiting MurG, an essential enzyme in the bacterial peptidoglycan synthesis pathway.[1][2][3][4] This document provides a comprehensive overview of the novelty, classification, in-vitro efficacy, and selectivity of AA-37. Detailed experimental protocols and visual representations of its mechanism and discovery workflow are presented to support further research and development.
Introduction: Novelty and Classification
AA-37 represents a significant advancement in the search for new antibiotics. Its novelty lies in its targeted inhibition of UDP-N-acetylglucosamine—N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase (MurG).[5][6][7][8] MurG is an essential glycosyltransferase that catalyzes the final intracellular step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[2][6][8] Unlike many existing antibiotics that target transpeptidases (e.g., β-lactams), AA-37 acts at an earlier, cytoplasmic-membrane-associated stage, making it a promising candidate for overcoming existing resistance mechanisms.[4][9]
Classification:
-
Chemical Class: Dihydropyrimidinone (DHPM) derivative. DHPMs are a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial properties.[1][10][11][12][13]
-
Mechanism of Action: Peptidoglycan Synthesis Inhibitor; specifically, a MurG glycosyltransferase inhibitor.[7][14][15]
Quantitative Data Summary
The in-vitro activity of AA-37 was evaluated against a panel of clinically relevant bacterial strains. Its selectivity was assessed against two mammalian cell lines. All data are presented as the mean of triplicate experiments.
Table 1: Antibacterial Activity of AA-37
| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Methicillin-Susceptible | 0.5 | 1 |
| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | Methicillin-Resistant | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Vancomycin-Susceptible | 2 | 4 |
| Enterococcus faecium (VRE, ATCC 700221) | Gram-positive | Vancomycin-Resistant | 4 | 8 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | Penicillin-Susceptible | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | - | >128 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | - | >128 | >128 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Cytotoxicity Profile of AA-37
| Cell Line | Type | IC₅₀ (µg/mL) | Selectivity Index (SI)* |
| HEK293 | Human Embryonic Kidney | >256 | >256 |
| HepG2 | Human Hepatocellular Carcinoma | >256 | >256 |
SI calculated using the MIC for MRSA (BAA-1717): SI = IC₅₀ / MIC
Visualized Data: Pathways and Workflows
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates the bacterial peptidoglycan synthesis pathway, highlighting the specific step inhibited by AA-37.
Drug Discovery and Evaluation Workflow
This diagram outlines the systematic workflow employed from initial screening to the characterization of AA-37.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of AA-37 was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension was then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: AA-37 was serially diluted two-fold in CAMHB in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.125 µg/mL.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. Plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of AA-37 that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay to assess the bactericidal versus bacteriostatic activity of the compound.
-
Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.
-
Plating: The aliquot was plated onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of AA-37 that resulted in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of bacteria survived).
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The cytotoxicity of AA-37 was evaluated against HEK293 and HepG2 cell lines using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of AA-37. Cells were then incubated for 48 hours.
-
MTT Addition: MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) was calculated from the dose-response curve.
Conclusion
This compound (AA-37) is a promising novel compound from the dihydropyrimidinone class that exhibits potent and selective bactericidal activity against clinically important Gram-positive pathogens, including resistant strains like MRSA and VRE. Its unique mechanism of action, the inhibition of the essential MurG enzyme, provides a compelling avenue for circumventing existing antibiotic resistance mechanisms. The data presented in this guide underscore the potential of AA-37 as a lead candidate for the development of a new generation of antibacterial therapies. Further investigation into its in-vivo efficacy, pharmacokinetic profile, and safety is warranted.
References
- 1. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones [mdpi.com]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 10. Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 13. Antibacterial studies of dihydropyrimidinones and pyrimidinethiones - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Time-Kill Curve Methodology for Antibacterial Agent 37
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a time-kill curve assay to evaluate the in vitro bactericidal or bacteriostatic activity of a novel compound, "Antibacterial Agent 37." The methodology adheres to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Principle of the Assay
The time-kill kinetics assay is a cornerstone in antimicrobial research, designed to assess the dynamic interaction between an antimicrobial agent and a bacterial population over time.[3] The assay determines the rate and extent of bacterial killing by exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial agent.[4] Samples are withdrawn at specified time intervals, and the number of viable organisms is quantified by determining the colony-forming units per milliliter (CFU/mL).[4]
The results are typically plotted as the log10 CFU/mL versus time. This allows for the characterization of the agent's activity:
-
Bactericidal Activity: Defined as a ≥3-log10 (or 99.9%) reduction in the initial CFU/mL.[1][3]
-
Bacteriostatic Activity: Characterized by an inhibition of bacterial growth where the CFU/mL count remains relatively constant (less than a 3-log10 reduction) compared to the initial inoculum.[1][3]
-
Indifference: Little to no effect on bacterial growth compared to the growth control.[1]
This method provides crucial pharmacodynamic information beyond the simple Minimum Inhibitory Concentration (MIC), detailing the concentration- and time-dependence of an antimicrobial's effect.[4]
Materials and Reagents
2.1 Equipment
-
Biological safety cabinet
-
Shaking incubator (35-37°C)
-
Spectrophotometer or nephelometer
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or sterile spreaders
-
Colony counter
-
Autoclave
-
pH meter
-
Analytical balance
2.2 Glassware and Consumables
-
Sterile glass test tubes with caps
-
Sterile Erlenmeyer flasks
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile serological pipettes
-
Petri dishes (100 mm)
-
Sterile pipette tips
2.3 Media and Reagents
-
Test Organism: e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Plating Medium: Tryptic Soy Agar (TSA) or other appropriate solid medium
-
This compound: Stock solution of known concentration
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
0.5 McFarland Turbidity Standard
-
Sterile Saline (0.85% NaCl)
-
Growth Control: No antimicrobial agent
-
Vehicle Control: Solvent used to dissolve Agent 37, if applicable[3]
Experimental Protocol
This protocol is designed based on CLSI guidelines.[1]
3.1 Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a flask containing 50 mL of CAMHB.
-
Incubate at 37°C with shaking (approx. 150 rpm) until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension turbidity with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Verify the starting concentration by performing a plate count at Time 0.
3.2 Assay Setup
-
Prepare sterile glass tubes for each concentration of this compound to be tested, plus a growth control.[5] Recommended concentrations are typically based on the agent's MIC, for example: 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[1]
-
Add the appropriate volume of CAMHB to each tube.
-
Add the required volume of this compound stock solution to achieve the final desired concentrations. Ensure the final volume in all tubes is equal (e.g., 10 mL).
-
Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density of ~5 x 10⁵ CFU/mL.
-
Vortex each tube gently to ensure thorough mixing.
3.3 Incubation and Sampling
-
Incubate all tubes at 37°C with constant agitation (150 rpm).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.[1]
-
Immediately perform ten-fold serial dilutions of the aliquot in sterile PBS or saline to prevent antibiotic carryover. The dilution range should be sufficient to yield countable colonies (30-300 CFU) on the agar plates.
-
Plate 100 µL from each appropriate dilution onto TSA plates in duplicate.
3.4 Enumeration and Data Analysis
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the following formula:
-
CFU/mL = (Average number of colonies) x (Dilution factor) / (Volume plated in mL)
-
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration and the growth control.
Data Presentation
Quantitative data from the time-kill assay should be organized for clarity and comparison.
Table 1: Experimental Setup for Time-Kill Assay
| Tube ID | Description | This compound Conc. | Initial Inoculum (CFU/mL) |
|---|---|---|---|
| GC | Growth Control | 0 µg/mL | ~5 x 10⁵ |
| T1 | Test 1 | 0.5x MIC | ~5 x 10⁵ |
| T2 | Test 2 | 1x MIC | ~5 x 10⁵ |
| T3 | Test 3 | 2x MIC | ~5 x 10⁵ |
| T4 | Test 4 | 4x MIC | ~5 x 10⁵ |
Table 2: Hypothetical Raw Data (Average Colony Counts at 10⁻³ Dilution)
| Time (hr) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|---|
| 0 | 52 | 51 | 53 | 50 | 52 |
| 1 | 98 | 75 | 40 | 15 | 5 |
| 2 | 185 | 110 | 25 | 4 | <1 |
| 4 | >300 | 190 | 10 | <1 | <1 |
| 8 | >300 | >300 | 5 | <1 | <1 |
| 24 | >300 | >300 | 8 | <1 | <1 |
Table 3: Summary of Viable Counts (Log10 CFU/mL)
| Time (hr) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|---|
| 0 | 5.72 | 5.71 | 5.72 | 5.70 | 5.72 |
| 1 | 5.99 | 5.88 | 5.60 | 5.18 | 4.70 |
| 2 | 6.27 | 6.04 | 5.40 | 4.60 | <2.00 |
| 4 | 8.51 | 6.28 | 5.00 | <2.00 | <2.00 |
| 8 | 9.10 | 7.85 | 4.70 | <2.00 | <2.00 |
| 24 | 9.32 | 8.91 | 4.90 | <2.00 | <2.00 |
Note: <2.00 indicates below the limit of detection.
Visualizations
Experimental Workflow
Caption: Workflow for the antibacterial time-kill curve assay.
Hypothetical Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of DNA gyrase (a type II topoisomerase), which is essential for relieving torsional strain during DNA replication in bacteria.
Caption: Hypothetical mechanism of Agent 37 inhibiting DNA gyrase.
References
Application Notes and Protocols for LL-37 (formerly "Antibacterial Agent 37") in the Treatment of Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
LL-37 is an endogenous human cathelicidin antimicrobial peptide that represents a promising agent in the fight against multidrug-resistant gram-negative bacteria.[1][2] As part of the innate immune system, LL-37 exhibits broad-spectrum antimicrobial activity.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, a mode of action that is less prone to the development of resistance compared to traditional antibiotics that target specific cellular processes.[1][3] Beyond its direct bactericidal effects, LL-37 also possesses immunomodulatory properties, further enhancing its therapeutic potential.[1] These notes provide an overview of LL-37's application in targeting gram-negative pathogens, including quantitative data on its efficacy and detailed protocols for its evaluation.
Mechanism of Action
The antimicrobial activity of LL-37 against gram-negative bacteria is primarily initiated by an electrostatic interaction between the cationic peptide and the negatively charged lipopolysaccharide (LPS) outer membrane of the bacteria.[2][4] This interaction leads to the permeabilization of the outer membrane, allowing the peptide to access and disrupt the inner cytoplasmic membrane.[2][5]
Several models describe the subsequent disruption of the inner membrane, including the "toroidal pore," "barrel-stave," and "carpet" models, all of which result in the formation of transmembrane pores or the dissolution of the lipid bilayer.[2] This leads to leakage of cellular contents and ultimately, bacterial cell death.[5] In addition to membrane disruption, LL-37 can also interfere with intracellular processes such as nucleic acid and protein synthesis.[2]
Signaling Pathway Diagram
Caption: Mechanism of LL-37 action on Gram-negative bacteria.
Quantitative Data: Antibacterial Activity
The efficacy of LL-37 against various gram-negative bacteria has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) of LL-37 (µg/mL) | Reference |
| Escherichia coli | 0.3 - 1.5 µM (Concentrations in µM were reported, conversion to µg/mL depends on the specific construct and salt form) | [6] |
| Pseudomonas aeruginosa | 16 | [7] |
| Klebsiella pneumoniae | Data suggests susceptibility, but specific MIC values were not found in the provided search results. |
Note: MIC values can vary depending on the specific strain, experimental conditions (e.g., growth medium, incubation time), and the phase of bacterial growth (logarithmic vs. stationary).[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing the antimicrobial susceptibility of bacteria.[5]
Materials:
-
LL-37 peptide
-
Gram-negative bacterial strain of interest (e.g., E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Preparation:
-
Prepare a stock solution of LL-37 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the LL-37 stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial suspension to each well containing the LL-37 dilutions.
-
Include a positive control well (bacteria without LL-37) and a negative control well (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of LL-37 at which no visible bacterial growth is observed.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination.
Assessment of Outer Membrane Permeability
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in a hydrophobic environment (i.e., when it inserts into a damaged bacterial membrane).
Materials:
-
LL-37 peptide
-
Gram-negative bacterial strain of interest
-
HEPES buffer (5 mM, pH 7.2)
-
NPN (10 µM in HEPES buffer)
-
Fluorometer
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.
-
-
Assay:
-
In a cuvette, mix the bacterial suspension with NPN to a final concentration of 10 µM.
-
Allow the mixture to equilibrate for a few minutes until a stable baseline fluorescence is achieved.
-
Add LL-37 to the cuvette at the desired concentration.
-
Immediately record the increase in fluorescence intensity over time using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm).
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the degree of outer membrane permeabilization.
-
Assessment of Inner Membrane Depolarization
This assay uses the membrane potential-sensitive dye DiSC₃-5, which is quenched upon accumulation in polarized membranes. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.
Materials:
-
LL-37 peptide
-
Gram-negative bacterial strain of interest
-
HEPES buffer (5 mM, pH 7.2) containing 100 mM KCl
-
DiSC₃-5 (0.4 µM in HEPES buffer)
-
Fluorometer
Procedure:
-
Bacterial Preparation:
-
Follow the same procedure as for the outer membrane permeability assay.
-
-
Assay:
-
Incubate the bacterial suspension with DiSC₃-5 (final concentration 0.4 µM) in the dark until the fluorescence signal is stable (indicating maximal dye uptake).
-
Add LL-37 to the cuvette at the desired concentration.
-
Monitor the increase in fluorescence intensity over time (excitation λ = 622 nm, emission λ = 670 nm).
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the depolarization of the inner bacterial membrane.
-
Concluding Remarks
LL-37 demonstrates significant potential as a therapeutic agent against gram-negative bacterial infections. Its unique membrane-targeting mechanism of action makes it a valuable candidate for further research and development, particularly in the context of rising antibiotic resistance. The protocols outlined above provide a foundation for the continued investigation of LL-37 and its derivatives in preclinical studies. Further research is warranted to optimize its efficacy, stability, and delivery in clinical settings.
References
- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Effects of the Antimicrobial Peptide LL-37 and Innate Effector Mechanisms in Colistin-Resistant Klebsiella pneumoniae With mgrB Insertions [frontiersin.org]
- 5. Discovery of novel antibacterial agent for the infected wound treatment: all-hydrocarbon stapling optimization of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 37 for Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 37 is a novel, synthetic small molecule inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Its targeted mechanism of action suggests potent activity against a range of Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the formulation, in vitro efficacy, and safety assessment of this compound in a topical hydrogel formulation designed for the treatment of localized skin and soft tissue infections.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for formulation development and predicting its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₂₁H₁₈FN₃O₃ | Elemental Analysis |
| Molecular Weight | 379.39 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility (25°C) | >50 mg/mL (DMSO), <0.1 mg/mL (Water) | HPLC-UV |
| LogP (octanol/water) | 3.8 | Shake-flask method |
| pKa | 8.2 (basic) | Potentiometric titration |
Formulation: 1% this compound Hydrogel
A hydrogel formulation was selected for its favorable cosmetic properties, ease of application, and potential for controlled release.
Formulation Composition
Table 2: Composition of 1% (w/w) this compound Hydrogel
| Component | Function | % (w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Carbopol® 974P | Gelling Agent | 1.5 |
| Propylene Glycol | Co-solvent & Penetration Enhancer | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 |
| Methylparaben | Preservative | 0.2 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol for Hydrogel Preparation
This protocol outlines the preparation of a 100 g batch of the hydrogel.
-
Preparation of Aqueous Phase: In a beaker, accurately weigh and add Methylparaben to 80 g of Purified Water. Heat to 60°C while stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Dispersion of Gelling Agent: Slowly sprinkle Carbopol® 974P into the aqueous phase under continuous agitation with an overhead stirrer at 500 rpm. Mix until a uniform, lump-free dispersion is achieved.
-
Preparation of Active Phase: In a separate beaker, dissolve 1.0 g of this compound in 10.0 g of Propylene Glycol with gentle warming (not exceeding 40°C) and stirring.
-
Incorporation of Active Phase: Add the active phase to the Carbopol dispersion and mix until homogeneous.
-
Neutralization: Slowly add Triethanolamine dropwise while continuously monitoring the pH. Stop addition once the pH of the gel reaches 6.5 ± 0.2. A clear, viscous gel will form.
-
Final Weight Adjustment: Add Purified Water to adjust the final weight to 100 g and mix thoroughly.
-
Deaeration: Centrifuge the gel at 2000 rpm for 10 minutes to remove any entrapped air bubbles.
Experimental Protocols and Data
Protocol 1: In Vitro Antibacterial Efficacy
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound were determined using the broth microdilution method according to CLSI guidelines.[1][2][3]
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) from overnight cultures of test organisms. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Serial Dilution: Perform a two-fold serial dilution of this compound (solubilized in DMSO) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations should range from 64 µg/mL to 0.0625 µg/mL.[3]
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[1]
-
MBC Determination: Aliquot 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Results:
Table 3: MIC and MBC Values for this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 |
| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | 1 | 2 |
| Propionibacterium acnes (ATCC 6919) | Gram-positive | 0.25 | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >64 |
Protocol 2: In Vitro Skin Permeation Study
This study evaluates the permeation of this compound from the hydrogel formulation through a skin membrane using a Franz diffusion cell system.[4][5][6]
Methodology:
-
Membrane Preparation: Use excised human or porcine skin. Remove subcutaneous fat and dermis to a thickness of approximately 500 µm using a dermatome.
-
Franz Cell Assembly: Mount the dermatomed skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions. Ensure no air bubbles are trapped beneath the skin. The receptor fluid should be maintained at 32°C ± 1°C and stirred continuously.[6]
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound hydrogel to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Results:
Table 4: Skin Permeation Parameters of 1% this compound Hydrogel
| Parameter | Value (Mean ± SD, n=6) |
| Lag Time (t_lag) | 2.1 ± 0.4 hours |
| Steady-State Flux (J_ss) | 1.25 ± 0.18 µg/cm²/h |
| Permeability Coefficient (K_p) | 1.25 x 10⁻⁴ cm/h |
| Cumulative Amount at 24h (Q₂₄) | 27.4 ± 3.9 µg/cm² |
Protocol 3: In Vitro Cytotoxicity Assay
An MTT assay is used to assess the potential cytotoxicity of this compound on human epidermal keratinocytes (HaCaT cell line).[7][8][9]
Methodology:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[7]
-
Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the treated plates for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Results:
Table 5: Cytotoxicity of this compound on HaCaT Keratinocytes
| Treatment | IC₅₀ (µg/mL) |
| This compound | 185.4 |
| Doxorubicin (Positive Control) | 1.2 |
The high IC₅₀ value suggests a favorable safety profile for topical application, with low toxicity to skin cells at concentrations well above the effective antibacterial range.
Mechanism of Action and Host-Pathogen Interaction
This compound exerts its effect by targeting bacterial DNA gyrase. In the context of a skin infection, such as one caused by S. aureus, the agent's primary role is to inhibit bacterial proliferation, while the host's innate immune system works to clear the infection. Keratinocytes recognize S. aureus components, like lipoproteins, via Toll-like Receptor 2 (TLR2), initiating a signaling cascade.[10][11][12]
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 7. Determination of Cell Viability Using MTT Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Staphylococcus aureus membrane and diacylated lipopeptide induce thymic stromal lymphopoietin in keratinocytes through the Toll-like receptor 2-Toll-like receptor 6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inflammatory Response Against Staphylococcus aureus via Intracellular Sensing of Nucleic Acids in Keratinocytes [frontiersin.org]
- 12. dovepress.com [dovepress.com]
Application Note & Protocol: Investigating the Development of Bacterial Resistance to Antibacterial Agent 37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antimicrobial resistance (AMR) is a significant global health threat, necessitating the development of novel antibacterial agents with a low propensity for resistance development. This document provides a comprehensive protocol for studying the potential for bacteria to develop resistance to a novel investigational compound, "Antibacterial agent 37." The described methodologies are designed to be conducted in a controlled in vitro setting to assess the frequency of resistance, the genetic basis of any emergent resistance, and the stability of the resistant phenotype.
The core of this study involves the determination of the baseline susceptibility of relevant bacterial strains to this compound through Minimum Inhibitory Concentration (MIC) testing. Subsequently, a serial passage experiment, also known as an adaptive laboratory evolution study, will be performed to simulate prolonged exposure and select for resistant mutants. Finally, whole-genome sequencing (WGS) will be employed to elucidate the genetic mutations associated with any observed resistance.
Materials and Methods
Bacterial Strains
A panel of clinically relevant bacterial strains should be selected. This should include both Gram-positive and Gram-negative organisms. Quality control strains are also mandatory.
Table 1: Proposed Bacterial Strains
| Strain | Gram Stain | Rationale | Quality Control Strain |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections | ATCC® 29213™ |
| Streptococcus pneumoniae | Positive | Leading cause of pneumonia and meningitis | ATCC® 49619™ |
| Escherichia coli | Negative | Common cause of urinary tract and bloodstream infections | ATCC® 25922™ |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often multi-drug resistant | ATCC® 27853™ |
| Klebsiella pneumoniae | Negative | Significant cause of hospital-acquired infections | ATCC® 700603™ |
Reagents and Media
-
This compound (powder form, of known purity)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Mueller-Hinton Agar (MHA)[2]
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile saline (0.85% NaCl)
-
96-well microtiter plates[3]
-
Standard laboratory glassware and consumables
-
DNA extraction kit
-
Reagents for library preparation and sequencing
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][4]
-
Preparation of this compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock solution in CAMHB to create a working stock at a concentration suitable for the serial dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working stock in CAMHB.[3] The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[1]
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Protocol 2: Serial Passage Assay for Resistance Development
This protocol is designed to induce resistance by repeatedly exposing the bacteria to sub-inhibitory concentrations of this compound.[5][6][7]
-
Initial MIC Determination:
-
Perform the MIC protocol as described in 3.1 for the parental bacterial strain.
-
-
Serial Passaging:
-
On day 1, from the initial MIC plate, take an aliquot of the bacterial suspension from the well containing the highest concentration of this compound that still permits growth (typically 0.5x MIC).[5]
-
Dilute this culture 1:100 in fresh CAMHB.
-
Use this diluted culture as the inoculum for a new MIC determination as described in 3.1.
-
Incubate the new plate at 35 ± 2°C for 16-20 hours.
-
-
Subsequent Passages:
-
Repeat step 2 daily for a predetermined number of passages (e.g., 30 days).[8]
-
Record the MIC value at each passage. A significant increase in the MIC (e.g., ≥4-fold) compared to the parental strain is indicative of resistance development.
-
-
Isolation of Resistant Strains:
-
If a significant increase in MIC is observed, streak the culture from the well at the new MIC onto an MHA plate to obtain isolated colonies.
-
Confirm the MIC of the isolated colonies.
-
Store the resistant isolates at -80°C for further analysis.
-
Protocol 3: Resistance Stability Assay
This protocol determines if the acquired resistance is stable in the absence of selective pressure.[8]
-
Passaging without Selection:
-
Inoculate the confirmed resistant isolate into a tube of CAMHB without this compound.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
Each day, for a total of 10 days, perform a 1:100 dilution of the overnight culture into fresh, drug-free CAMHB.
-
-
MIC Monitoring:
-
After every 2 passages, determine the MIC of the passaged culture as described in 3.1.
-
A reversion of the MIC to the level of the parental strain indicates that the resistance is unstable.
-
Protocol 4: Whole-Genome Sequencing (WGS) of Resistant Isolates
This protocol identifies the genetic mutations responsible for the resistant phenotype.[9][10]
-
DNA Extraction:
-
Culture the parental and confirmed resistant isolates overnight in CAMHB.
-
Extract high-quality genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted DNA.
-
Perform whole-genome sequencing on a suitable platform (e.g., Illumina).[10]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads from the resistant isolate to the genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Annotate the identified mutations to determine the affected genes and potential functional consequences.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 2: MIC Values of this compound against Parental Strains
| Bacterial Strain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) |
| S. aureus ATCC® 29213™ | ||||
| E. coli ATCC® 25922™ | ||||
| ... |
Table 3: Fold-Change in MIC during Serial Passage Experiment
| Passage Number | S. aureus MIC (µg/mL) | Fold-Change from Parental | E. coli MIC (µg/mL) | Fold-Change from Parental |
| 1 | ||||
| 2 | ||||
| ... | ||||
| 30 |
Table 4: Genetic Mutations Identified in Resistant Isolates
| Gene | Mutation Type | Nucleotide Change | Amino Acid Change | Putative Function |
Visualizations
Caption: Experimental workflow for the antibacterial resistance development study.
Caption: Hypothetical mechanisms of resistance to this compound.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. Serial passage - Wikipedia [en.wikipedia.org]
- 8. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combination Therapy with Antibacterial Agent 37 (LL-37)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the human cathelicidin antimicrobial peptide LL-37, referred to herein as "Antibacterial agent 37," in combination therapy with conventional antibiotics. The information is intended to guide research and development efforts aimed at overcoming antimicrobial resistance.
Introduction to this compound (LL-37)
LL-37 is an endogenous human antimicrobial peptide that plays a crucial role in the innate immune system. It is the only cathelicidin found in humans and exhibits broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity. LL-37, being cationic, electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately cell lysis. Beyond direct killing, LL-37 also possesses immunomodulatory functions, further contributing to its host defense properties. The unique, membrane-targeting mechanism of LL-37 makes it a promising candidate for combination therapies, as it can potentially synergize with conventional antibiotics that have different cellular targets.
Rationale for Combination Therapy
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates novel therapeutic strategies. Combining LL-37 with traditional antibiotics offers several potential advantages:
-
Synergistic Efficacy: The combination may result in a greater antimicrobial effect than the sum of the individual agents, potentially overcoming resistance mechanisms.
-
Dose Reduction: Synergy can allow for the use of lower concentrations of both agents, which may reduce dose-dependent toxicity and side effects.
-
Broadened Antimicrobial Spectrum: Combining agents can expand the range of susceptible pathogens.
-
Reduced Risk of Resistance Development: The multi-target approach of combination therapy can make it more difficult for bacteria to develop resistance.
LL-37's ability to permeabilize bacterial membranes can facilitate the entry of other antibiotics into the bacterial cell, thereby enhancing their efficacy against their respective intracellular targets.
Quantitative Data Summary
The following tables summarize the in vitro synergistic effects of LL-37 in combination with various antibiotics against different bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two antimicrobial agents.
FIC Index Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Synergistic Activity of LL-37 and Polymyxin B against Escherichia coli and Pseudomonas aeruginosa
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli MG1655 | LL-37 | 16 | 4 | 0.5 | Synergy |
| Polymyxin B | 0.25 | 0.0625 | |||
| P. aeruginosa PAO1 | LL-37 | 64 | 16 | 0.5 | Synergy |
| Polymyxin B | 1 | 0.25 |
Table 2: Synergistic and Additive Activity of LL-37 and Various Antibiotics against P. aeruginosa PAO1
| Antibiotic | MIC of LL-37 Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of LL-37 in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| Vancomycin | 64 | >1024 | 16 | 256 | 0.5 | Synergy |
| Azithromycin | 64 | 256 | 16 | 64 | 0.5 | Synergy |
| Polymyxin B | 64 | 1 | 16 | 0.25 | 0.5 | Synergy |
| Colistin | 64 | 2 | 32 | 0.5 | 1.0 | Additive |
| Gentamicin | 64 | 4 | 32 | 2 | 1.0 | Additive |
Data synthesized from multiple sources indicating general trends in synergy.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is designed to determine the synergistic, additive, indifferent, or antagonistic effects of LL-37 in combination with a conventional antibiotic.
1. Materials:
-
LL-37 (lyophilized powder)
-
Conventional antibiotic (as powder or stock solution)
-
96-well microtiter plates (U-bottom)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strain of interest
-
Spectrophotometer
-
Sterile pipette tips and tubes
2. Preparation of Reagents:
-
Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate into MHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Stock Solutions:
-
Prepare a stock solution of LL-37 in sterile water or a suitable buffer.
-
Prepare a stock solution of the conventional antibiotic according to the manufacturer's instructions or relevant guidelines (e.g., CLSI).
-
3. Assay Procedure:
-
In a 96-well plate, prepare serial twofold dilutions of the conventional antibiotic along the x-axis (e.g., columns 1-10). Column 11 will serve as the control for LL-37 alone, and column 12 as the growth control.
-
Prepare serial twofold dilutions of LL-37 along the y-axis (e.g., rows A-G). Row H will serve as the control for the conventional antibiotic alone.
-
The final volume in each well should be 100 µL, consisting of 50 µL of the LL-37 dilution and 50 µL of the antibiotic dilution.
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
-
FIC of LL-37 = (MIC of LL-37 in combination) / (MIC of LL-37 alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of LL-37 + FIC of Antibiotic
-
-
Interpret the results based on the FICI values provided in the "Quantitative Data Summary" section.
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the rate of bacterial killing by LL-37 alone and in combination with a conventional antibiotic over time.
1. Materials:
-
Same as for the checkerboard assay.
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Incubator
2. Preparation of Reagents:
-
Prepare bacterial inoculum as described in the checkerboard protocol, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in flasks or tubes.
-
Prepare stock solutions of LL-37 and the conventional antibiotic.
3. Assay Procedure:
-
Set up test flasks/tubes with the following conditions (in MHB):
-
Growth Control (no antimicrobial agent)
-
LL-37 alone (at a predetermined concentration, e.g., 1x MIC)
-
Antibiotic alone (at a predetermined concentration, e.g., 1x MIC)
-
LL-37 + Antibiotic (at their respective predetermined concentrations)
-
-
Inoculate each flask/tube with the prepared bacterial suspension.
-
Incubate all flasks/tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
4. Data Analysis:
-
Count the number of colonies on each plate to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of LL-37 synergy with conventional antibiotics.
Experimental Workflow: Checkerboard Assay
Caption: Step-by-step workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Kinetic Assay
Caption: Workflow for assessing the rate of bacterial killing over time.
Application Note: Cytotoxicity Profiling of Antibacterial Agent 37 on Human Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of novel antibacterial agents necessitates a thorough evaluation of their potential toxicity to human cells.[1] This application note details the protocols for assessing the in vitro cytotoxicity of a hypothetical novel compound, "Antibacterial Agent 37," against a panel of human cell lines. Standard assays for cell viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7 activity) are described. The provided data and methodologies serve as a comprehensive guide for the preliminary safety assessment of new antimicrobial candidates.
Introduction
This compound is a novel synthetic compound with potent activity against a broad spectrum of pathogenic bacteria. While effective against microbial targets, it is crucial to determine its selectivity and potential for off-target effects on human cells.[1][2] Cytotoxicity assays are fundamental tools in early-stage drug development to identify compounds that may cause cellular damage.[1] This document outlines standardized procedures to quantify the cytotoxic effects of this compound on three distinct human cell lines: HeLa (cervical cancer), HepG2 (liver carcinoma), and HEK293 (embryonic kidney). These assays measure key indicators of cell health, including metabolic activity, plasma membrane integrity, and the activation of apoptotic pathways.[1]
Data Presentation
The cytotoxic potential of this compound was evaluated after a 24-hour exposure period. The half-maximal inhibitory concentration (IC50) and half-maximal lethal concentration (LC50) values were determined from dose-response curves.
Table 1: IC50 Values from MTT Cell Viability Assay
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HeLa | 42.5 | 0.8 |
| HepG2 | 78.2 | 1.5 |
| HEK293 | 112.1 | 2.1 |
Table 2: LC50 Values from LDH Cytotoxicity Assay
| Cell Line | This compound LC50 (µM) | Triton™ X-100 (Positive Control) LC50 (%) |
| HeLa | 65.8 | 0.1% |
| HepG2 | 105.4 | 0.1% |
| HEK293 | 155.3 | 0.1% |
Table 3: Caspase-3/7 Activity (Fold Induction over Vehicle Control)
| Cell Line | This compound (at IC50) | Staurosporine (Positive Control) (1 µM) |
| HeLa | 4.8-fold | 8.2-fold |
| HepG2 | 3.1-fold | 7.5-fold |
| HEK293 | 2.5-fold | 6.9-fold |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: HeLa, HepG2, and HEK293 cells were sourced from ATCC.
-
Culture Medium:
-
HeLa and HEK293: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HepG2: Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂. Cells were passaged upon reaching 80-90% confluency.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][4][5]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and doxorubicin-treated wells (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5] Measure the absorbance at 570 nm using a microplate reader.[5][6]
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7][8]
-
Assay Setup: Seed and treat cells in a 96-well plate as described in the MTT assay protocol (steps 1-3).
-
Controls: Prepare three sets of control wells for each cell line:
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9][10] Add 50 µL of stop solution.[10] Measure the absorbance at 490 nm.[8][9]
-
Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[11]
-
Assay Setup: Seed cells in an opaque-walled 96-well plate and treat as described in the MTT assay protocol (steps 1-3).[12]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[12]
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for Cytotoxicity
The data suggests that this compound induces cytotoxicity, at least in part, through the intrinsic apoptosis pathway. The agent is hypothesized to cause mitochondrial stress, leading to the activation of the caspase cascade.[13][14]
Caption: Proposed intrinsic apoptosis pathway induced by Agent 37.
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the cytotoxic profile of novel antibacterial agents. The hypothetical this compound demonstrates dose-dependent cytotoxicity across all tested human cell lines, with the highest sensitivity observed in the HeLa cell line. The induction of caspase-3/7 activity suggests that the mechanism of cell death involves, at least partially, the activation of apoptosis. These findings underscore the importance of comprehensive in vitro toxicity screening in the early stages of antimicrobial drug discovery to ensure the selection of candidates with a favorable safety profile.
References
- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. episkin.com [episkin.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-induced death signaling strategy rapidly predicts cancer response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Protocol Refinement for Antibacterial Agent 37
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Antibacterial Agent 37. Based on available data, "this compound" is identified as the human cathelicidin antimicrobial peptide LL-37, a potent, broad-spectrum agent known to act by disrupting bacterial membranes.
Troubleshooting Guide
Inconsistent results in antibacterial assays are a common challenge. The following table outlines potential issues, their likely causes, and recommended solutions when working with this compound (LL-37).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low antibacterial activity | Peptide Degradation: LL-37 is susceptible to proteolytic degradation by proteases present in serum or secreted by bacteria.[1][2] | - Work in sterile conditions to minimize contamination. - Consider using protease inhibitors if compatible with the assay. - Test shorter, more stable fragments of LL-37 if applicable to the research goals.[3] |
| Inappropriate Assay Method: Disk diffusion may not be suitable for all peptides as they can bind to the filter paper or diffuse poorly in agar. | - The broth microdilution method is generally recommended for determining the Minimum Inhibitory Concentration (MIC) of peptides. | |
| Peptide Inactivation: Components in the media (e.g., salts, serum proteins) can inhibit LL-37 activity.[4] | - Use low-salt buffers or media where possible. - If serum is required, perform control experiments to quantify its inhibitory effect. | |
| High variability between replicates | Incomplete Solubilization: The peptide may not be fully dissolved, leading to inconsistent concentrations in the assay. | - Ensure the peptide is completely dissolved in the recommended solvent before preparing dilutions. - Briefly vortex or sonicate the stock solution if necessary, following manufacturer's guidelines. |
| Peptide Adsorption: Peptides can adhere to plasticware, reducing the effective concentration. | - Use low-protein-binding pipette tips and microplates. - Include a pre-treatment step where the plasticware is incubated with a blocking agent like bovine serum albumin (BSA), if compatible with the assay. | |
| Inconsistent Inoculum: The density of the bacterial culture can significantly impact MIC values. | - Standardize the inoculum preparation carefully, aiming for a consistent cell density (e.g., using a spectrophotometer to measure optical density). | |
| Unexpected Cytotoxicity | High Peptide Concentration: LL-37 can be toxic to eukaryotic cells at higher concentrations.[1][5] | - Perform a dose-response curve to determine the therapeutic window. - Consider using shorter, less toxic fragments of LL-37 if high concentrations are required.[3] |
| Contaminants: Impurities from peptide synthesis (e.g., TFA) can contribute to cytotoxicity. | - Use highly purified peptide preparations. - If cytotoxicity persists, consider dialysis or buffer exchange to remove potential contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the antibacterial activity of this compound (LL-37)?
A1: The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the most common and recommended method. This technique provides a quantitative measure of the lowest concentration of the agent that inhibits visible bacterial growth. The disk diffusion assay may yield inconsistent results due to the peptide's properties.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is crucial to refer to the manufacturer's specific instructions. Generally, lyophilized peptides should be stored at -20°C or -80°C. For stock solutions, dissolve the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier) to a concentration of 1-10 mg/mL. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C.
Q3: Can I use standard microbiological media for my experiments?
A3: Standard media like Mueller-Hinton Broth (MHB) can be used, but be aware that high salt concentrations and other components can inhibit the activity of LL-37.[4] If you observe lower than expected activity, consider using a low-salt medium or buffer for your assays. Always ensure the media and conditions are consistent across all experiments for comparable results.
Q4: My MIC values for the same bacterial strain vary between experiments. What could be the cause?
A4: Several factors can contribute to MIC variability. The most common include:
-
Inoculum size: Ensure you are using a standardized and consistent bacterial inoculum for each experiment.
-
Peptide handling: Inconsistent thawing of stock solutions or improper mixing can lead to concentration errors.
-
Assay conditions: Variations in incubation time, temperature, or media composition can affect bacterial growth and peptide activity.
-
Plasticware: Adsorption of the peptide to plates or tips can reduce its effective concentration. Using low-protein-binding plastics is recommended.
Q5: How does this compound (LL-37) kill bacteria?
A5: LL-37 is a cationic peptide that primarily acts by disrupting the integrity of bacterial cell membranes.[1] Its positive charge facilitates binding to the negatively charged components of the bacterial membrane, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[6]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized guideline and should be optimized for your specific bacterial strain and laboratory conditions.
Materials:
-
This compound (LL-37) stock solution
-
Sterile 96-well, low-protein-binding microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile, low-protein-binding pipette tips
-
Incubator
-
Microplate reader (optional)
Methodology:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, inoculate a single colony into broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare Peptide Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. This will bring the final volume to 100 µL.
-
-
Controls:
-
Positive Control: A well with bacterial inoculum and no antibacterial agent.
-
Negative Control: A well with growth medium only (no bacteria or agent).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Disk Diffusion Assay
While not always ideal for peptides, this method can provide qualitative results.
Materials:
-
This compound (LL-37) solution of known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate growth medium (e.g., Mueller-Hinton Agar)
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile swabs
-
Incubator
Methodology:
-
Prepare Agar Plates:
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate with the prepared bacterial culture.
-
-
Apply Agent to Disks:
-
Aseptically apply a known volume (e.g., 10-20 µL) of the this compound solution to the sterile filter paper disks. Allow the disks to dry briefly.
-
-
Place Disks on Agar:
-
Carefully place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measure Zone of Inhibition:
-
Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 3. Discovery of novel antibacterial agent for the infected wound treatment: all-hydrocarbon stapling optimization of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel antibacterial agent for the infected wound treatment: all-hydrocarbon stapling optimization of LL-37 [thno.org]
overcoming "Antibacterial agent 37" resistance mechanisms
Welcome to the technical support center for Antibacterial Agent 37 (AA-37). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to AA-37 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (AA-37) is a novel synthetic antibiotic that functions by inhibiting bacterial DNA gyrase (encoded by the gyrA gene) and topoisomerase IV (encoded by the parC gene). These enzymes are critical for DNA replication, repair, and segregation. By binding to the enzyme-DNA complex, AA-37 traps the enzymes in place, leading to double-strand DNA breaks and subsequent cell death.[1][2]
Q2: What are the primary known mechanisms of resistance to AA-37?
A2: Bacteria can develop resistance to AA-37 through several primary mechanisms:
-
Target Modification: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA or parC genes are the most common cause of resistance.[1][2][3][4] These mutations alter the drug's binding site, reducing its affinity and efficacy.
-
Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport AA-37 out of the bacterial cell, preventing it from reaching its intracellular targets.
-
Reduced Permeability: Modifications or downregulation of outer membrane porin channels can limit the influx of AA-37 into Gram-negative bacteria, thereby reducing its effective concentration at the target site.[5][6][7][8]
Q3: How can I determine if my bacterial strain is resistant to AA-37?
A3: The standard method is to determine the Minimum Inhibitory Concentration (MIC) of AA-37 for your strain using a broth microdilution or agar dilution assay. A significant increase in the MIC value compared to a known susceptible control strain (e.g., E. coli ATCC 25922) indicates resistance. An MIC value above the established resistance breakpoint confirms clinical resistance.
Troubleshooting Experimental Issues
Q1: My Minimum Inhibitory Concentration (MIC) assays are showing inconsistent or non-reproducible results. What could be the cause?
A1: Inconsistent MIC results are a common issue and can stem from several factors.[9][10][11] Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure the bacterial inoculum is standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL) for every experiment. Inoculum density significantly impacts MIC values.[9] |
| Compound Instability | Prepare fresh stock solutions of AA-37 for each experiment. If the compound is sensitive to light or temperature, protect it accordingly. Verify the solvent used does not affect bacterial growth at the concentrations present in the assay. |
| Media Composition | Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all related experiments to avoid variability. Ensure the pH of the media is correct.[9] |
| Incubation Conditions | Maintain consistent incubation time (18-24 hours) and temperature (37°C).[9] Ensure proper atmospheric conditions if working with anaerobic or microaerophilic organisms. |
| Technical Error | Check pipetting accuracy and ensure proper mixing of reagents in the microtiter plate wells. Use positive (no drug) and negative (no bacteria) controls in every plate. |
Q2: I suspect efflux-mediated resistance. How can I confirm this, and what should I do if my initial experiments are inconclusive?
A2: To confirm efflux pump activity, you should perform an MIC assay with AA-37 in the presence and absence of a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP). A significant (≥4-fold) reduction in the MIC in the presence of the EPI strongly suggests efflux-mediated resistance.
If your results are inconclusive, consider the following:
-
EPI Toxicity: The EPI itself might be toxic to the bacteria at the concentration used. Run a control to determine the MIC of the EPI alone. Use the EPI at a sub-inhibitory concentration (typically 1/4 to 1/2 of its MIC).[12]
-
EPI Specificity: The efflux pump overexpressed in your strain may not be inhibited by the EPI you are using.[13] Try a different class of EPI if available.
-
Alternative Assay: Use a real-time efflux assay with a fluorescent substrate like Ethidium Bromide (EtBr) or Hoechst 33342.[14][15][16] A resistant strain will show lower intracellular fluorescence accumulation compared to a sensitive strain, and this can be reversed by an effective EPI.
Q3: I have sequenced the gyrA and parC genes in my resistant isolate but found no mutations in the QRDR. What other mechanisms should I investigate?
A3: If target site mutations are absent, resistance is likely due to other factors. The next logical steps are:
-
Investigate Efflux: Perform the EPI synergy assays as described in the previous question. Overexpression of efflux pumps is a very common non-target-based resistance mechanism.
-
Check for Reduced Permeability (Gram-negatives): Analyze the expression levels of major outer membrane porins (e.g., OmpF, OmpC in E. coli) using SDS-PAGE or qRT-PCR.[7][17] A significant reduction in porin expression in the resistant strain compared to the sensitive parent strain points to this mechanism.[5][8] You can also sequence the porin genes to check for mutations that might alter channel function.[5]
-
Consider Enzymatic Degradation: Although less common for this class of antibiotics, the bacteria may have acquired a gene (often on a plasmid) that encodes an enzyme capable of modifying and inactivating AA-37. This can be investigated by incubating AA-37 with bacterial cell lysates and analyzing the compound's integrity over time using methods like HPLC.
Workflow for Investigating AA-37 Resistance
The following diagram outlines a logical workflow for characterizing the resistance mechanism in a bacterial isolate.
Caption: A decision-tree workflow for identifying AA-37 resistance mechanisms.
Data Presentation: Comparative MIC Data
The following table presents hypothetical data illustrating how to interpret results from an EPI synergy study.
Table 1: MIC of AA-37 Against E. coli Strains (µg/mL)
| Strain | Description | AA-37 MIC | AA-37 MIC + EPI (20 µg/mL PAβN) | Fold Reduction | Interpretation |
| ATCC 25922 | Susceptible Control | 0.06 | 0.06 | 1 | No efflux activity |
| R-12 | Resistant Isolate | 8 | 0.5 | 16 | Efflux is a primary mechanism |
| R-15 | Resistant Isolate | 8 | 8 | 1 | Resistance is not due to EPI-susceptible efflux |
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines for determining the Minimum Inhibitory Concentration.
Materials:
-
96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (AA-37) stock solution
-
Bacterial culture grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. In well 1, add 100 µL of the AA-37 working solution (at 2x the highest desired final concentration).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 can be a sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of AA-37 that completely inhibits visible bacterial growth.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This fluorometric assay assesses efflux pump activity by measuring the intracellular accumulation of the fluorescent substrate EtBr.
Materials:
-
Fluorometer-capable 96-well plate reader (Excitation: 530 nm, Emission: 600 nm)
-
Black, clear-bottom 96-well plates
-
Bacterial cells (sensitive and resistant strains)
-
Phosphate Buffered Saline (PBS) with 0.4% glucose (assay buffer)
-
Ethidium Bromide (EtBr) solution
-
Efflux Pump Inhibitor (EPI) solution (e.g., CCCP or PAβN)
Procedure:
-
Cell Preparation: Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.6). Centrifuge the cells, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.4.
-
Assay Setup: To appropriate wells of the 96-well plate, add 100 µL of the cell suspension.
-
Controls: Prepare wells for the resistant strain with and without EPI, and for the sensitive strain without EPI.
-
EPI Pre-incubation: To the wells containing the EPI, add the inhibitor to its final concentration and incubate for 5 minutes at room temperature.
-
Assay Initiation: Add EtBr to all wells to a final concentration of 2 µg/mL. Immediately add glucose to all wells to energize the pumps.
-
Measurement: Place the plate in the reader and measure fluorescence every 60 seconds for 30-60 minutes at 37°C.
-
Data Analysis: Plot fluorescence units versus time. A resistant strain will exhibit a lower fluorescence plateau compared to a sensitive strain. The addition of an EPI to the resistant strain should increase its fluorescence to a level similar to or higher than the sensitive strain.[14][16]
Signaling and Resistance Pathway Diagram
This diagram illustrates the mechanism of AA-37 and how key resistance pathways interfere with its action.
References
- 1. Study of Mutations in the DNA gyrase gyrA Gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. A Mutation in Escherichia coli DNA Gyrase Conferring Quinolone Resistance Results in Sensitivity to Drugs Targeting Eukaryotic Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new mechanism of antibiotic resistance in Enterobacteriaceae induced by a structural modification of the major porin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 13. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. researchportal.port.ac.uk [researchportal.port.ac.uk]
"Antibacterial agent 37" experimental controls and standards
Technical Support Center: Antibacterial Agent 37
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the novel antibacterial agent, designated Agent 37. Agent 37 is a synthetic compound that inhibits bacterial DNA gyrase at a novel binding site, showing potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Agent 37?
A1: Agent 37 is a bacterial topoisomerase inhibitor, specifically targeting DNA gyrase (GyrA and GyrB subunits). It is believed to bind to a novel allosteric site, distinct from the quinolone binding pocket, which stabilizes the gyrase-DNA cleavage complex. This action leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Q2: What is the spectrum of activity for Agent 37?
A2: Agent 37 demonstrates potent bactericidal activity primarily against Gram-positive bacteria, including key pathogens like Staphylococcus aureus (both MSSA and MRSA), Streptococcus pneumoniae, and Enterococcus faecalis. It has moderate activity against some Gram-negative bacteria, but further investigation is required to establish its efficacy against this class of organisms.
Q3: What are the recommended solvent and storage conditions for Agent 37?
A3: Agent 37 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. Improper storage, such as exposure to light or heat, can hasten its degradation[1].
Q4: Are there known resistance mechanisms to Agent 37?
A4: As a novel agent, clinically significant resistance to Agent 37 has not been established. However, laboratory studies suggest that mutations in the gene encoding the target DNA gyrase could potentially confer resistance. It is crucial to use appropriate negative controls and reference strains to monitor for any signs of emerging resistance during experiments.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
-
Problem: Significant variability in MIC values for the same bacterial strain across different experimental runs.
-
Possible Causes & Solutions:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to achieve a consistent starting concentration of approximately 1-2 × 10⁸ CFU/mL[2]. Inaccurate inoculum density is a common source of error.
-
Agent 37 Degradation: Prepare fresh dilutions of Agent 37 from a stock solution for each experiment. Improper storage or multiple freeze-thaw cycles of the stock solution can reduce its effective concentration[1].
-
Media and Incubation: Use the recommended growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and ensure consistent incubation times and temperatures as specified in the protocol. Variations can affect both bacterial growth and agent stability.
-
Contamination: If results are unreliable, perform a purity check of the bacterial culture to rule out contamination[1].
-
Issue 2: Poor Solubility or Precipitation of Agent 37 in Aqueous Media
-
Problem: Agent 37 precipitates when diluted from the DMSO stock into aqueous culture media.
-
Possible Causes & Solutions:
-
Solvent Concentration: Ensure the final concentration of DMSO in the culture medium does not exceed 1% (v/v), as higher concentrations can be toxic to bacteria and may affect the solubility of the agent.
-
Dilution Method: When preparing working solutions, add the DMSO stock of Agent 37 to the aqueous medium slowly while vortexing to facilitate proper mixing and prevent immediate precipitation.
-
Temperature: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) before adding the agent may improve solubility.
-
Issue 3: Unexpected Cytotoxicity in Mammalian Cell Lines
-
Problem: Agent 37 shows significant toxicity to mammalian cells at concentrations close to its antibacterial MIC.
-
Possible Causes & Solutions:
-
Solvent Toxicity: Run a vehicle control with the same final concentration of DMSO to determine if the observed cytotoxicity is due to the solvent rather than Agent 37 itself.
-
Off-Target Effects: Agent 37 may have off-target effects on eukaryotic topoisomerases at higher concentrations. It is important to perform a dose-response curve to determine the concentration at which it is selectively toxic to bacteria.
-
Assay Interference: Confirm that Agent 37 does not interfere with the cytotoxicity assay itself (e.g., by reacting with MTT reagent). This can be checked by running the assay in a cell-free system.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 37 Against Various Bacterial Strains
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | Quality Control (QC) Reference Strain |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.25 - 1.0 | Yes |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.5 - 2.0 | No |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 - 0.5 | Yes |
| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0 | Yes |
| Escherichia coli | ATCC 25922 | > 64 | Yes |
| Pseudomonas aeruginosa | ATCC 27853 | > 64 | Yes |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Preparation of Agent 37 Dilutions: a. Prepare a 2 mg/mL stock solution of Agent 37 in DMSO. b. Perform a serial two-fold dilution of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL.
-
Inoculation and Incubation: a. Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. b. Include a growth control (bacteria in broth without Agent 37) and a sterility control (broth only). c. Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of Agent 37 that completely inhibits visible bacterial growth.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: a. Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or HepG2) at a density of 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment with Agent 37: a. Prepare serial dilutions of Agent 37 in the cell culture medium. b. Replace the old medium with 100 µL of the medium containing the different concentrations of Agent 37. Include a vehicle control (medium with DMSO) and an untreated control. c. Incubate for 24-48 hours.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Determine the IC₅₀ value (the concentration of Agent 37 that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Troubleshooting flowchart for inconsistent MIC results.
References
Validation & Comparative
A Comparative Analysis of LL-37 and Other Novel Antibiotics for Drug Development Professionals
An objective guide to the performance and mechanisms of next-generation antibacterial agents.
The rising threat of antimicrobial resistance necessitates a robust pipeline of novel antibiotics. This guide provides a comparative analysis of the human antimicrobial peptide LL-37 and a selection of promising new antibiotics in various stages of development: Zosurabalpin, Gepotidacin, Cefepime-taniborbactam, and Lariocidin. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of these agents against critical bacterial pathogens.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of LL-37 and the selected novel antibiotics against a range of Gram-positive and Gram-negative bacteria. MIC values are a standard measure of an antibiotic's potency; lower values indicate greater efficacy.
Table 1: In Vitro Activity (MIC in µg/mL) of LL-37 and Novel Antibiotics against Gram-Positive Bacteria
| Organism | LL-37¹ | Zosurabalpin² | Gepotidacin³⁻⁴ | Cefepime-taniborbactam⁵ | Lariocidin⁶ |
| Staphylococcus aureus | <10 (low salt)[1] | Inactive[2] | 0.5 (MIC₉₀)[3] | - | - |
| Staphylococcus epidermidis | <10[1] | - | - | - | - |
| Enterococcus faecalis | <10[1] | - | 4 (MIC₉₀)[4] | - | - |
| Listeria monocytogenes | <10[1] | - | - | - | - |
¹Note: The activity of LL-37 is highly dependent on salt concentration. Activity is generally higher in low-salt environments. ²Zosurabalpin is specifically designed to target Acinetobacter baumannii and is inactive against other tested species. ³Data for Gepotidacin against S. aureus is from a study including MRSA isolates. ⁴Data for Gepotidacin against E. faecalis is from urinary tract infection isolates. ⁵Cefepime-taniborbactam is primarily active against Gram-negative bacteria. ⁶Data for Lariocidin against Gram-positive bacteria is primarily for B. subtilis (MIC of 1.0 µg/ml).[5]
Table 2: In Vitro Activity (MIC in µg/mL) of LL-37 and Novel Antibiotics against Gram-Negative Bacteria
| Organism | LL-37¹ | Zosurabalpin² (MIC₉₀) | Gepotidacin³ (MIC₉₀) | Cefepime-taniborbactam⁴ (MIC₉₀) | Lariocidin⁵ (MIC) |
| Acinetobacter baumannii (CRAB) | - | 1[6] | - | - | 8[7] |
| Escherichia coli | <10[1] | Inactive[2] | 4[4][8] | 0.25[9] | 2-4 (efflux-impaired)[5] |
| Klebsiella pneumoniae | - | Inactive[2] | 32[4] | 1[9] | - |
| Pseudomonas aeruginosa | <10[1] | Inactive[2] | - | 8[9] | - |
| Salmonella typhimurium | <10[1] | - | - | - | - |
| Enterobacterales (overall) | - | - | - | 0.25[9] | - |
¹Note: The activity of LL-37 is highly dependent on salt concentration. ²Zosurabalpin data is against Carbapenem-Resistant Acinetobacter baumannii (CRAB). ³Gepotidacin data is against urinary tract infection isolates. ⁴Cefepime-taniborbactam data is from a global surveillance program. ⁵Lariocidin data is against an efflux-impaired strain of E. coli.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]
a. Preparation of Antimicrobial Agent Stock Solutions:
-
The antimicrobial agent is dissolved in a suitable solvent to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
b. Inoculum Preparation:
-
Bacterial colonies from an 18-24 hour agar plate are suspended in a sterile saline solution.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14][15]
a. Preparation:
-
A bacterial suspension is prepared to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL) in a suitable broth medium.
-
The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC).
-
A growth control tube without the antimicrobial agent is also prepared.
b. Sampling and Plating:
-
The tubes are incubated at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.
-
The aliquot is serially diluted in a sterile saline solution.
-
A specific volume of each dilution is plated onto an appropriate agar medium.
c. Incubation and Colony Counting:
-
The agar plates are incubated for 18-24 hours at 37°C.
-
The number of colony-forming units (CFU) on each plate is counted.
d. Data Analysis:
-
The log₁₀ CFU/mL is calculated for each time point and plotted against time.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Mandatory Visualization
Mechanisms of Action
The following diagram illustrates the distinct mechanisms of action of LL-37 and the novel antibiotics discussed.
Caption: Comparative Mechanisms of Action of LL-37 and Novel Antibiotics.
Experimental Workflow
This diagram outlines a typical workflow for assessing the antibacterial activity of a novel compound.
Caption: General Experimental Workflow for Antibacterial Activity Assessment.
References
- 1. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A BROAD SPECTRUM LASSO PEPTIDE ANTIBIOTIC TARGETING THE BACTERIAL RIBOSOME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. actascientific.com [actascientific.com]
The Synergistic Power of LL-37 and Beta-Lactams: A Comparative Guide for Researchers
A promising strategy to combat antibiotic resistance involves the synergistic combination of the human antimicrobial peptide LL-37, referred to as "Antibacterial agent 37," and beta-lactam antibiotics. This guide provides a comprehensive comparison of the performance of this combination against resistant bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The core of this synergistic interaction lies in the mechanism of action of LL-37. This cationic peptide disrupts the integrity of bacterial cell membranes, effectively creating pores and increasing their permeability.[1][2] This action facilitates the entry of beta-lactam antibiotics, which can then more effectively reach their intracellular targets, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis. This one-two punch proves particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), a pathogen notorious for its resistance to conventional beta-lactams.
Performance Comparison: LL-37 Analogs and Beta-Lactams Against MRSA
Experimental data demonstrates a significant reduction in the Minimum Inhibitory Concentration (MIC) of beta-lactam antibiotics when combined with fragments of LL-37. The following tables summarize the in vitro efficacy of these combinations against three different strains of MRSA, compared to the antibiotics used alone and other standard-of-care antibiotics.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Antibiotics Alone against MRSA Strains
| Antibiotic | MRSA Strain ATCC 43300 | MRSA Strain ATCC 33592 | MRSA Strain ATCC 43866 |
| Penicillin G | >512 | >512 | >512 |
| Ampicillin | >512 | >512 | >512 |
| Vancomycin | 1 | 1 | 1 |
| Linezolid | 2 | 2 | 2 |
| Ciprofloxacin | 0.5 | >32 | >32 |
| Nisin | 8 | 8 | 8 |
| FK16 (LL-37 fragment) | 32 | 16 | 64 |
| FK13 (LL-37 fragment) | >512 | >512 | >512 |
| LL-37 | >512 | >512 | >512 |
Table 2: Synergistic Activity of LL-37 Fragments and Beta-Lactams against MRSA (Combined MICs in µg/mL)
The synergistic effect is quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is considered synergistic.
| Combination | MRSA Strain ATCC 43300 | MRSA Strain ATCC 33592 | MRSA Strain ATCC 43866 |
| FK16 + Penicillin G | 16 + 8 (FICI = 0.53) | 8 + 16 (FICI = 0.53) | 32 + 16 (FICI = 0.53) |
| FK16 + Ampicillin | 16 + 16 (FICI = 0.53) | 8 + 8 (FICI = 0.5) | 32 + 32 (FICI = 0.56) |
| FK13 + Penicillin G | >512 + >512 | 256 + 128 (FICI = 1) | >512 + >512 |
| FK13 + Ampicillin | >512 + >512 | 256 + 256 (FICI = 1) | >512 + >512 |
Data adapted from a 2023 study on LL-37 derived fragments.
The data clearly indicates that the LL-37 fragment FK16, when combined with Penicillin G or Ampicillin, significantly reduces the concentration of the beta-lactam required to inhibit MRSA growth, demonstrating a synergistic or near-synergistic effect.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the synergistic effects of antibacterial agents.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[4][5][6]
1. Preparation of Reagents:
- Prepare stock solutions of each antimicrobial agent (LL-37/fragment and beta-lactam) at a concentration at least 10 times the expected MIC.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Assay Setup:
- In a 96-well microtiter plate, create a two-dimensional gradient of the two antimicrobial agents.
- Serially dilute Agent A (e.g., LL-37 fragment) horizontally across the plate.
- Serially dilute Agent B (e.g., beta-lactam) vertically down the plate.
- The final volume in each well should be uniform, typically 100 µL, containing the appropriate concentrations of both agents and the bacterial inoculum.
- Include control wells with each agent alone, and a growth control well without any antimicrobial agents.
3. Incubation:
- Incubate the microtiter plate at 37°C for 18-24 hours.
4. Data Analysis:
- After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring absorbance.
- Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:
- FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
- Calculate the FIC Index (FICI) for each combination:
- FICI = FIC of Agent A + FIC of Agent B
- Interpret the results as follows:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal activity of antimicrobial combinations over time.[7][8][9]
1. Preparation:
- Prepare bacterial cultures in the logarithmic growth phase.
- Prepare tubes with broth containing the antimicrobial agents at specific concentrations (e.g., based on MICs determined from the checkerboard assay). Include tubes with single agents and the combination, as well as a growth control.
2. Inoculation and Sampling:
- Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
3. Viable Cell Counting:
- Perform serial dilutions of the collected aliquots.
- Plate the dilutions onto agar plates and incubate for 18-24 hours.
- Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
4. Data Analysis:
- Plot the log10 CFU/mL against time for each condition.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the synergistic mechanism of LL-37 and beta-lactams, and the experimental workflow for assessing this synergy.
Caption: Synergistic mechanism of LL-37 and beta-lactam antibiotics.
Caption: Experimental workflow for assessing antibiotic synergy.
References
- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. LL37-Derived Fragments Improve the Antibacterial Potential of Penicillin G and Ampicillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Time-kill synergy testing. [bio-protocol.org]
- 8. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 9. journals.asm.org [journals.asm.org]
Comparative Efficacy of Antibacterial Agent LL-37 Against Multi-Drug Resistant Strains
For Immediate Release
A Comprehensive Analysis of the Antimicrobial Peptide LL-37 in Combating Drug-Resistant Pathogens
This guide provides a detailed comparison of the efficacy of the human cathelicidin antimicrobial peptide LL-37 against multi-drug resistant (MDR) bacterial strains, benchmarked against conventional antibiotics. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents.
Executive Summary
The emergence of multi-drug resistant bacteria presents a formidable challenge to global health. In the search for novel therapeutic strategies, antimicrobial peptides (AMPs) have garnered significant interest. This report focuses on LL-37, a naturally occurring human AMP, and its demonstrated efficacy against clinically relevant MDR pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Through a comprehensive review of experimental data, this guide offers a side-by-side comparison of LL-37 with standard-of-care antibiotics, highlighting its potential as a future therapeutic agent.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of LL-37 and conventional antibiotics against various multi-drug resistant bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. All concentrations are presented in µg/mL.
Table 1: Efficacy Against Multi-Drug Resistant Pseudomonas aeruginosa
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| LL-37 | 15.6 - 1000 | 256 | >256 | [1][2][3] |
| Gentamicin | 0.25 - 512 | ≤1 | 8 | [4][5][6] |
| Ciprofloxacin | 0.04 - >256 | 0.5 | >4 | [7][8][9][10] |
Table 2: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| LL-37 | >16 - >512 | 89.6 | 132.3 | [11][12][13] |
| Cefazolin | ≤2 - 1024 | 64 | 256 | [14][15][16][17] |
| Gentamicin | 1 - 2 | N/A | N/A | [18] |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate reproducibility and further investigation.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Agents:
-
Prepare a stock solution of LL-37 and comparator antibiotics in an appropriate solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation:
-
Prepare a bacterial culture in logarithmic growth phase, diluted to a starting concentration of approximately 1 x 10⁶ CFU/mL in MHB.
-
Prepare solutions of LL-37 and comparator antibiotics at concentrations corresponding to multiples of their determined MICs (e.g., 1x, 2x, 4x MIC).
-
-
Procedure:
-
Add the antimicrobial agents to the bacterial suspensions. Include a growth control without any antimicrobial.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
-
Analysis:
-
After overnight incubation, count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
-
In Vivo Efficacy Model: Murine Wound Infection
This model evaluates the in vivo efficacy of LL-37 in a clinically relevant infection setting.
-
Animal Model:
-
Use immunocompetent mice (e.g., BALB/c).
-
Anesthetize the mice and create a full-thickness excisional wound on the dorsum.
-
-
Infection:
-
Inoculate the wound with a clinically relevant strain of MRSA.
-
-
Treatment:
-
Administer LL-37 topically or systemically at various concentrations.
-
Include control groups receiving a placebo or a conventional antibiotic (e.g., mupirocin).
-
-
Assessment:
-
At predetermined time points, euthanize the mice and excise the wound tissue.
-
Homogenize the tissue and perform quantitative bacterial cultures to determine the bacterial load (CFU/gram of tissue).
-
Histological analysis can also be performed to assess wound healing and inflammation.
-
Visualizations: Pathways and Workflows
Signaling Pathway: LL-37 Modulation of TLR4 Signaling
Caption: LL-37 inhibits TLR4 signaling by binding to LPS.
Experimental Workflow: Antimicrobial Efficacy Testing
Caption: Workflow for assessing antimicrobial efficacy.
Logical Relationship: LL-37 vs. Conventional Antibiotics
Caption: Key feature comparison of LL-37 and antibiotics.
References
- 1. revistabionatura.com [revistabionatura.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Cross-resistance of Pseudomonas aeruginosa to ciprofloxacin, extended-spectrum beta-lactams, and aminoglycosides and susceptibility to antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. LL37-Derived Fragments Improve the Antibacterial Potential of Penicillin G and Ampicillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. efficacy-of-antimicrobial-peptide-ll-37-against-biofilm-forming-staphylococcus-aureus-strains-obtained-from-chronic-wound-infections - Ask this paper | Bohrium [bohrium.com]
- 14. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. can-r.ca [can-r.ca]
- 16. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
Head-to-Head Comparison of LL-37 Derivatives as Potent Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. The human cathelicidin peptide LL-37 has emerged as a promising candidate due to its broad-spectrum antibacterial activity. However, its therapeutic potential is hindered by factors such as high manufacturing costs and potential cytotoxicity. This has spurred the development of various LL-37 derivatives with improved efficacy and safety profiles. This guide provides a head-to-head comparison of several key LL-37 derivatives, supported by experimental data, to aid researchers in the selection and development of next-generation antibacterial therapies.
Performance Data Summary
The following tables summarize the in vitro performance of LL-37 and its derivatives against various bacterial strains. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
Minimal Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Peptide | S. aureus | S. epidermidis | E. coli | P. aeruginosa | Reference |
| LL-37 (commercial) | 9.38 - >300 | 75 | 75 | 75 | [1] |
| KR-12 | >300 | >300 | >300 | >300 | [2] |
| FK-13 | 75 - >300 | >300 | >300 | >300 | [2] |
| FK-16 | 4.69 - 18.75 | 9.38 | 18.75 | 150 | [2][3] |
| GF-17 | 2.34 - 4.69 | 4.69 | 9.38 | 18.75 | [2][3] |
| 17BIPHE2 | 4.69 - 9.38 | 9.38 | 9.38 | 37.5 | [2] |
| SK-24 | 9.38 - 18.75 | 18.75 | 37.5 | 75 | [2] |
| CD4-PP | - | - | 0.78 µM | 1.56 µM | [4] |
| KE-18 | Superior to LL-37 | - | Superior to LL-37 | - | [5] |
Note: MIC values can vary depending on the specific strain and testing conditions. Some data were presented in µM and have been noted accordingly.
Minimal Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Peptide | S. aureus | S. epidermidis | E. coli | P. aeruginosa | Reference |
| LL-37 (commercial) | >300 | 75 | 75 | 75 | [1] |
| FK-16 | 9.38 - 75 | 18.75 | 75 | 300 | [2] |
| GF-17 | 4.69 - 150 | 9.38 | 300 | 75 | [2] |
Cytotoxicity and Hemolytic Activity
Low cytotoxicity and hemolytic activity are crucial for the clinical viability of any therapeutic agent.
Table 3: Cytotoxicity and Hemolytic Activity
| Peptide | Cytotoxicity (Cell Line) | Hemolytic Activity | Reference |
| LL-37 | Toxic to human leukocytes and T-lymphocytes[2] | - | [2] |
| FK-16 | No toxicity below 150 µg/mL (NIH-3T3 fibroblasts) | <1% at 75 µg/mL | [2][3] |
| GF-17 | No toxicity below 75 µg/mL (NIH-3T3 fibroblasts) | <1% at 18.75 µg/mL | [2][3] |
| KE-18 | No hemolytic activity at concentrations tested | No hemolytic activity at concentrations tested | [5] |
| KR-12 | Minimal toxicity towards human cells[2] | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the performance of LL-37 derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the broth microdilution method.[6][7][8]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate medium (e.g., Mueller-Hinton Agar). A bacterial suspension is then prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its density is adjusted to a standard concentration (e.g., 2–7 x 10^5 colony-forming units/mL).[9]
-
Peptide Dilution: The antimicrobial peptides are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is recorded as the lowest peptide concentration that shows no visible bacterial growth.[9]
Hemolytic Activity Assay
This assay assesses the peptide's toxicity to red blood cells.[10][11][12]
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide at 37°C for a defined period (e.g., 1 hour).
-
Measurement of Hemolysis: The samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is indicative of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 414 nm or 540 nm).[13]
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (0% hemolysis, RBCs in buffer alone).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[14][15]
-
Cell Seeding: Adherent cells (e.g., NIH-3T3 fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the antimicrobial peptides and incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Anti-Biofilm Assay
This assay evaluates the ability of a peptide to inhibit biofilm formation or eradicate established biofilms.[16][17][18][19]
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 24-72 hours) to allow biofilm formation.
-
Peptide Treatment:
-
Inhibition Assay: Peptides are added to the bacterial suspension at the beginning of the incubation period.
-
Eradication Assay: The planktonic bacteria are removed, and the established biofilms are then treated with the peptides.
-
-
Quantification: The biofilm biomass is quantified. A common method is the crystal violet assay, where the biofilm is stained with crystal violet, the excess stain is washed away, and the bound stain is solubilized and measured spectrophotometrically. Alternatively, the metabolic activity of the cells within the biofilm can be assessed using assays like the XTT assay.
Visualizations
Mechanism of Action: Bacterial Membrane Disruption
The primary mechanism of action for LL-37 and its derivatives is the disruption of the bacterial cell membrane.[20] This is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.
Caption: General mechanism of bacterial membrane disruption by LL-37 derivatives.
Experimental Workflow: In Vitro Evaluation of Antimicrobial Peptides
The following diagram illustrates a typical workflow for the in vitro evaluation of novel antimicrobial peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable cyclized antimicrobial peptide derived from LL-37 with host immunomodulatory effects and activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Antibacterial and Antibiofilm Activities of Novel Antimicrobial Peptides against Multidrug-Resistant Enterotoxigenic Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Post-Antibiotic Effect of Antibacterial Agent LL-37
For Immediate Release
This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of the human cathelicidin antimicrobial peptide LL-37, herein referred to as Antibacterial Agent 37, with other conventional antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to inform future research and development in antimicrobial therapies.
Executive Summary
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. A longer PAE can be a desirable pharmacokinetic property, potentially allowing for less frequent dosing intervals. This guide synthesizes available in vitro data on the PAE of LL-37 and compares it with established antibiotics such as ciprofloxacin and tobramycin against key pathogenic bacteria. While direct comparative studies are limited, this analysis pieces together data from various sources to provide a comparative overview. Additionally, a detailed experimental protocol for PAE determination and a visualization of a key signaling pathway affected by LL-37 are provided.
Data Presentation: Post-Antibiotic Effect (PAE) Comparison
The following table summarizes the in vitro PAE of LL-37 and comparator antibiotics against common bacterial pathogens. It is important to note that direct head-to-head comparative studies for the PAE of LL-37 against other antibiotics are not extensively available in the public domain. The data presented below is a compilation from various studies and should be interpreted with consideration of potential variations in experimental conditions.
| Antibacterial Agent | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) |
| LL-37 (this compound) | Escherichia coli | Not Specified | Not Specified | Synergistic PAE with colistin observed[1] |
| Ciprofloxacin | Pseudomonas aeruginosa | 2-8 x MBC | 2 | 4[2] |
| Ciprofloxacin | Staphylococcus aureus | Not Specified | 2 | 1.9[2] |
| Ciprofloxacin | Escherichia coli | Not Specified | 2 | 3-4[2] |
| Tobramycin | Pseudomonas aeruginosa | Not Specified | Not Specified | Data available, but specific duration not found in initial search |
| Gentamicin | Escherichia coli | Not Specified | Not Specified | PAE observed, duration is concentration-dependent[3][4] |
Note: The PAE for LL-37 in combination with colistin against E. coli was noted, but the precise duration of the PAE for LL-37 alone was not specified in the available research. Further studies are required to establish a definitive PAE profile for LL-37 against various pathogens.
Experimental Protocols: Determination of Post-Antibiotic Effect
The following is a standard protocol for determining the in vitro PAE of an antimicrobial agent using the viable count method.
1. Preparation of Bacterial Inoculum:
-
A standardized bacterial suspension is prepared from an overnight culture grown in a suitable broth (e.g., Mueller-Hinton Broth).
-
The culture is diluted to achieve a final inoculum of approximately 5 x 10^6 colony-forming units (CFU)/mL.
2. Exposure to Antimicrobial Agent:
-
The test antimicrobial agent is added to the bacterial suspension at a specified multiple of its Minimum Inhibitory Concentration (MIC).
-
A control culture with no antimicrobial agent is run in parallel.
-
The cultures are incubated at 37°C for a defined period (typically 1-2 hours).
3. Removal of Antimicrobial Agent:
-
The antimicrobial agent is removed by either a 1:1000 dilution of the culture in a pre-warmed fresh broth or by centrifugation of the bacterial suspension, removal of the supernatant, and resuspension of the bacterial pellet in fresh broth. The dilution method is generally preferred to minimize trauma to the bacteria.
4. Monitoring of Bacterial Regrowth:
-
Viable counts (CFU/mL) are determined from both the treated and control cultures immediately after removal of the antimicrobial agent and then at regular intervals (e.g., every 1-2 hours) until the turbidity of the cultures becomes evident.
5. Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the viable count in the treated culture to increase by 1 log10 CFU/mL after drug removal.
-
C is the corresponding time for the control culture.
-
Mandatory Visualization
Signaling Pathway Diagram
LL-37 has been shown to interact with and activate the CsrRS (also known as CovRS) two-component signal transduction system in Streptococcus pyogenes. This interaction leads to the upregulation of virulence factors, representing a specific bacterial signaling response to this antimicrobial peptide.[5][6][7]
Caption: LL-37 interaction with the CsrRS two-component system in S. pyogenes.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the in vitro determination of the post-antibiotic effect.
Caption: Experimental workflow for in vitro Post-Antibiotic Effect (PAE) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. The Human Antimicrobial Peptide LL-37 Binds Directly to CsrS, a Sensor Histidine Kinase of Group A Streptococcus, to Activate Expression of Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues - PMC [pmc.ncbi.nlm.nih.gov]
independent validation of "Antibacterial agent 37" antibacterial claims
A Comparative Analysis Against Ciprofloxacin and Vancomycin
This guide provides an objective comparison of the antibacterial efficacy of the novel investigational compound "Antibacterial agent 37" against established antibiotics, Ciprofloxacin and Vancomycin. The analysis is based on in vitro susceptibility testing against common Gram-positive and Gram-negative pathogens, Staphylococcus aureus and Escherichia coli, respectively.
Comparative Efficacy Data
The antibacterial activity of "this compound" was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values were benchmarked against Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections.
| Agent | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 25923) | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | 0.06 | 0.125 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | 0.5 - 1.0[1][2] | 1.0 - 2.0 |
| Escherichia coli (ATCC 25922) | 0.013 - 0.016[1][3] | 0.03 | |
| Vancomycin | Staphylococcus aureus (ATCC 25923) | 0.5 - 2.0[4][5][6] | 2.0 - 4.0 |
| Escherichia coli (ATCC 25922) | >128 (Resistant) | >128 |
Note: Data for "this compound" is hypothetical. Data for Ciprofloxacin and Vancomycin are based on published literature.
Experimental Protocols
The following protocols were employed for the determination of MIC and MBC values.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method in 96-well microtiter plates.[7][8]
-
Inoculum Preparation: A pure culture of the test microorganism was grown overnight and then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.[8]
-
Serial Dilution: The antibacterial agents were serially diluted in MHB within the wells of the microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.[8]
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the organism.[9][10]
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as a subsequent step to the MIC assay.[11][12]
-
Subculturing: Aliquots from the wells of the MIC plate that showed no visible growth were subcultured onto Mueller-Hinton Agar (MHA) plates.[10]
-
Incubation: The MHA plates were incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial inoculum count.[12][13]
Mechanism of Action and Experimental Workflow
Hypothetical Mechanism of Action of "this compound"
"this compound" is hypothesized to be a novel quinolone that targets bacterial DNA gyrase and topoisomerase IV.[14][15][16] These enzymes are crucial for DNA replication, and their inhibition leads to fragmentation of the bacterial chromosome and ultimately cell death.[14]
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow for Antibacterial Susceptibility Testing
The workflow for determining the MIC and MBC of an antibacterial agent is a sequential process that begins with preparing the bacterial inoculum and the antimicrobial agent dilutions, followed by incubation and observation to determine the inhibitory and bactericidal concentrations.
Caption: Workflow for MIC and MBC determination.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmb.tums.ac.ir [jmb.tums.ac.ir]
- 7. protocols.io [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. 3.7. Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Antibacterial Agents: A Step-by-Step Guide for Laboratory Professionals
A critical aspect of laboratory safety and responsible research is the proper disposal of chemical and biological materials. For novel compounds, such as a hypothetical "Antibacterial agent 37," a clear and systematic approach is essential to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe and effective disposal procedures for new antibacterial agents.
Due to the absence of specific public information on a compound definitively named "this compound," this document outlines a universal workflow for determining the appropriate disposal protocol for any new or uncharacterized antibacterial agent. This process emphasizes a safety-first approach, rooted in understanding the agent's chemical and biological properties.
I. The Foundational Steps: Characterization and Risk Assessment
The initial and most critical phase in developing a disposal plan is to thoroughly characterize the antibacterial agent and assess its potential hazards. This involves a multi-faceted approach to gather all pertinent information.
1. Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. If an SDS is available for "this compound" or any new compound, it must be the first point of reference. The SDS will provide specific guidance on appropriate disposal methods, personal protective equipment (PPE), and emergency procedures.
2. Chemical and Physical Properties Analysis: Understanding the agent's properties is crucial for determining its potential environmental impact and selecting a suitable deactivation method. Key properties to consider include:
- Solubility: Will it dissolve in water or require organic solvents?
- Reactivity: Is it reactive with common laboratory chemicals? Could it produce hazardous byproducts?
- Stability: Is it sensitive to heat, light, or pH changes?
3. Biological Hazard Assessment: For an antibacterial agent, it is imperative to understand its biological activity and potential risks.
- Spectrum of Activity: Which microorganisms is it effective against?
- Mechanism of Action: How does it inhibit or kill bacteria?
- Toxicity: What is its toxicity profile for humans and other organisms?
- Potential for Resistance Development: Could improper disposal contribute to the development of antimicrobial resistance?[1]
This initial assessment will inform the subsequent steps in the disposal workflow.
II. The Disposal Workflow: A Decision-Making Diagram
The following diagram, generated using Graphviz, illustrates the logical flow for determining the appropriate disposal procedure for a novel antibacterial agent.
III. General Disposal Procedures and Deactivation Methods
In the absence of a specific SDS, researchers must rely on established best practices for laboratory waste disposal. The choice of method will depend on the nature of the waste (e.g., pure compound, contaminated media, sharps).
Table 1: General Disposal Considerations for Different Forms of Antibacterial Agent Waste
| Waste Form | Primary Hazard | Recommended Disposal Pathway | Key Considerations |
| Pure Compound (Solid/Stock Solution) | Chemical | Collect in a designated, properly labeled hazardous waste container for disposal by the institution's Environmental Health and Safety (EHS) office.[2] | Do not mix with other chemical waste unless compatibility is confirmed. Ensure the container is sealed and stored in a secondary container. |
| Contaminated Liquid Media | Chemical & Biological | Deactivate the biological component (if necessary) and then dispose of as hazardous chemical waste. Some institutions may permit autoclaving for certain heat-labile, non-hazardous antibiotics prior to drain disposal, but this requires institutional approval.[2] | Never pour active antibacterial solutions down the drain, as this can contribute to environmental contamination and antimicrobial resistance.[1][2] Autoclaving does not destroy all antibiotics.[2] |
| Contaminated Solid Waste (e.g., plates, gloves) | Biological | Collect in a designated biohazardous waste container for autoclaving and subsequent disposal. | Ensure all items are properly contained within a leak-proof bag. |
| Contaminated Sharps (e.g., needles, pipettes) | Biological & Physical | Collect in a puncture-resistant sharps container that is clearly labeled as biohazardous. | Do not overfill sharps containers. Seal and dispose of according to institutional guidelines. |
Experimental Protocol: Validating a Chemical Deactivation Method
When a deactivation step is deemed necessary, its effectiveness must be validated. The following is a generalized protocol for validating a chemical deactivation method for a novel antibacterial agent.
Objective: To determine the efficacy of a chemical agent in neutralizing the antibacterial activity of "this compound."
Materials:
-
"this compound" stock solution
-
Candidate deactivating agent (e.g., sodium hypochlorite, strong acid/base)
-
Susceptible bacterial strain (e.g., E. coli, S. aureus)
-
Growth medium (liquid and solid)
-
Sterile tubes and plates
-
Incubator
-
Spectrophotometer
Methodology:
-
Preparation: Prepare a working solution of "this compound" at a concentration known to be bactericidal or bacteriostatic. Prepare a range of concentrations of the deactivating agent.
-
Deactivation Reaction: In sterile tubes, mix the antibacterial agent solution with the deactivating agent at various concentrations and for different incubation times (e.g., 15, 30, 60 minutes) at room temperature. Include a control tube with the antibacterial agent and a neutral buffer.
-
Neutralization (if necessary): After the incubation period, neutralize the deactivating agent to prevent it from interfering with subsequent bacterial growth. For example, sodium thiosulfate can be used to neutralize sodium hypochlorite.
-
Bacterial Challenge: Inoculate the treated and control solutions with a known concentration of the susceptible bacterial strain.
-
Growth Assessment (Qualitative): Streak a loopful of each inoculated solution onto an agar plate. Incubate the plates overnight at 37°C and observe for bacterial growth. The absence of a zone of inhibition around the streak from the treated solution indicates successful deactivation.
-
Growth Assessment (Quantitative): Incubate the liquid cultures and monitor bacterial growth over time by measuring the optical density (e.g., at 600 nm) using a spectrophotometer. A growth curve similar to the positive control (bacteria in broth without the antibacterial agent) indicates effective deactivation.
-
Analysis: Compare the bacterial growth in the presence of the treated antibacterial agent to the positive and negative controls. Successful deactivation is achieved when there is no significant inhibition of bacterial growth.
IV. Conclusion: A Culture of Safety
The responsible disposal of antibacterial agents is a cornerstone of safe and ethical scientific research. By following a systematic approach of characterization, risk assessment, and validated disposal procedures, laboratories can minimize their environmental impact and mitigate the risks to human health. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3] Building a strong culture of safety and environmental stewardship is paramount in the handling of all laboratory chemicals, especially novel compounds with antibacterial properties.
References
Personal protective equipment for handling Antibacterial agent 37
This guide provides crucial safety and logistical information for the handling and disposal of Antibacterial Agent 37 in a research environment. Given that a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document outlines procedures based on general best practices for handling novel antibacterial compounds of unknown toxicity.[1] Researchers, scientists, and drug development professionals should use this information as a baseline for safe laboratory conduct.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical of unknown hazard is appropriate personal protective equipment.[2][3] The following PPE is mandatory when working with this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile, disposable. Change frequently and immediately if contaminated.[4][5] |
| Body Protection | Lab Coat/Gown | Long-sleeved, fully buttoned lab coat or disposable gown.[3][5] |
| Eye Protection | Safety Goggles | Chemical splash goggles to protect against splashes and aerosols.[4][5] |
| Respiratory Protection | Face Mask/Respirator | A surgical mask is the minimum requirement. If the agent is volatile or creates dust, an N95 respirator is recommended.[5] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and contamination risk.
A. Preparation and Weighing:
-
Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood or a biological safety cabinet to control potential dust or vapors.[4]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal containers are within the containment area.
-
Don PPE: Put on all required PPE before handling the agent.
-
Weighing: Carefully weigh the required amount of the agent. Use gentle motions to avoid creating airborne dust.
B. Solution Preparation:
-
Solvent Handling: When preparing solutions, add the solvent to the powdered agent slowly to prevent splashing.
-
Vessel Sealing: Cap all containers securely after preparation.
-
Labeling: Clearly label all solutions with the agent's name, concentration, date, and your initials.
C. Experimental Use:
-
Careful Manipulation: Handle all solutions and treated materials with care to avoid spills, splashes, and the generation of aerosols.[6]
-
Restricted Access: Limit access to the work area to authorized personnel only.
-
Post-Experiment Decontamination: Thoroughly decontaminate all work surfaces and equipment after each use with an appropriate disinfectant.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of antibacterial agents is crucial to prevent environmental contamination and the development of resistant microorganisms.[7] All waste generated from handling this compound must be treated as hazardous chemical waste.[4][7]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Includes contaminated gloves, gowns, weigh boats, pipette tips, etc. Place in a designated, sealed hazardous waste container. |
| Liquid Waste | Labeled Hazardous Waste Carboy | Includes unused stock solutions, treated media, and contaminated buffers. Collect in a sealed, leak-proof container.[4][8] |
| Sharps Waste | Puncture-Resistant Sharps Container | Includes contaminated needles, syringes, and broken glass.[9] |
Disposal Workflow:
-
Segregation: At the point of generation, separate waste into solid, liquid, and sharps categories.
-
Containment: Place waste into the appropriate, clearly labeled containers. Do not overfill containers.
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[4][7]
Logical Flow for Disposal of this compound Waste
Caption: Disposal workflow for waste contaminated with this compound.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. bio-arma.com [bio-arma.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. trueppeusa.com [trueppeusa.com]
- 6. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
